Dihydro Dutasteride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHDIPAGREENV-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164656-22-8 | |
| Record name | 1,2-Dihydrodutasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDRODUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Dihydrodutasteride for Research Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and characterization of Dihydrodutasteride, a significant metabolite and process-related impurity of the 5α-reductase inhibitor, Dutasteride. This document details experimental protocols for the synthesis of both Dutasteride and its dihydro derivative, alongside their analytical characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams in the DOT language.
Section 1: Introduction
Dutasteride, chemically known as (5α,17β)-N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a potent dual inhibitor of both type I and type II 5α-reductase.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] By inhibiting this conversion, dutasteride effectively reduces circulating and intraprostatic DHT levels, making it a cornerstone in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2]
Dihydrodutasteride (DHD), or (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide, is a critical compound for study as it is a known process-related impurity and a metabolite of dutasteride.[5][6] Its structure is identical to dutasteride, save for the saturation of the C1-C2 double bond in the A-ring of the steroid nucleus. The synthesis and characterization of Dihydrodutasteride are essential for impurity profiling in pharmaceutical manufacturing and for understanding the metabolic fate of Dutasteride.[5] This guide provides detailed methodologies for the preparation and analysis of both compounds to support research and development activities.
Section 2: Synthesis of Dutasteride and Dihydrodutasteride
The synthesis of Dihydrodutasteride is most practically achieved through the catalytic hydrogenation of Dutasteride. Therefore, a reliable synthesis of Dutasteride is the necessary first step.
Synthesis of Dutasteride
A common and effective method for the synthesis of Dutasteride involves the amidation of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with 2,5-bis(trifluoromethyl)aniline.[7][8]
Experimental Protocol: Synthesis of Dutasteride
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, suspend 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in anhydrous toluene. Add pyridine, and cool the mixture in an ice bath. Slowly add thionyl chloride to the stirred suspension.[8]
-
Amidation: After the formation of the acid chloride, introduce 2,5-bis(trifluoromethyl)aniline to the reaction mixture. The reaction can be facilitated by the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[7]
-
Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, quench the reaction with a suitable aqueous solution.
-
Purification: Extract the crude product into an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude Dutasteride can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water, to yield a white to pale yellow solid.[7]
Synthesis of Dihydrodutasteride
Dihydrodutasteride is synthesized via the catalytic hydrogenation of the C1-C2 double bond of Dutasteride.[9] This reaction requires a suitable metal catalyst and a hydrogen source.
Experimental Protocol: Synthesis of Dihydrodutasteride
-
Reaction Setup: Dissolve Dutasteride in a suitable solvent such as acetic acid or ethanol in a hydrogenation vessel.[9]
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).[9]
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at a controlled temperature (e.g., 60-70°C).[9]
-
Reaction Monitoring and Work-up: Monitor the reaction for the disappearance of the starting material by TLC or HPLC. Once the reaction is complete, filter the mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to afford pure Dihydrodutasteride.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway from a common precursor to Dutasteride and subsequently to Dihydrodutasteride.
Section 3: Characterization
Thorough characterization of both Dutasteride and Dihydrodutasteride is crucial for confirming their identity, purity, and structure. The following tables summarize the key characterization data.
Characterization of Dutasteride
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₀F₆N₂O₂ | |
| Molecular Weight | 528.53 g/mol | |
| Appearance | White to pale yellow powder | |
| Melting Point | 242-250 °C | |
| ¹H NMR (CDCl₃, δ ppm) | Key signals include those for the steroid backbone and the trifluoromethylphenyl group. | |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the carbonyl, amide, and aromatic carbons. | |
| Mass Spectrometry (m/z) | [M+H]⁺ at 529.4 | |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=O (amide and lactam), and C-F stretching. | [6] |
Characterization of Dihydrodutasteride
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₂F₆N₂O₂ | [10] |
| Molecular Weight | 530.55 g/mol | [10] |
| Appearance | White Solid | [11] |
| Mass Spectrometry (m/z) | [M+H]⁺ at 531, observed at 530.5 in some sources. | [5][6] |
| ¹H NMR (CDCl₃, δ ppm) | Absence of signals corresponding to the C1-C2 double bond compared to Dutasteride. Methyl group singlets around 0.8 ppm and 0.99 ppm. | [6] |
| ¹³C NMR | Changes in the chemical shifts of C1 and C2 compared to Dutasteride. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject the sample and compare the retention time and peak area to a reference standard of known purity.
Section 4: Mechanism of Action and Signaling Pathway
Dutasteride exerts its therapeutic effect by inhibiting the 5α-reductase enzyme. This enzyme is crucial for the conversion of testosterone into dihydrotestosterone (DHT), which is a more potent activator of the androgen receptor (AR).[3][4] By blocking both isoforms of 5α-reductase, Dutasteride significantly reduces DHT levels, leading to a decrease in androgenic signaling in target tissues like the prostate gland.[1][2]
Diagram 2: 5α-Reductase Signaling Pathway
Caption: The 5α-reductase pathway and the inhibitory action of Dutasteride.
Section 5: Conclusion
This technical guide provides essential information for the synthesis and characterization of Dihydrodutasteride, a key compound for researchers in drug development and pharmaceutical sciences. By offering detailed experimental protocols and clear data presentation, this document aims to facilitate further research into the pharmacology, metabolism, and analytical detection of Dutasteride and its related compounds. The provided diagrams offer a visual representation of the chemical synthesis and the biological mechanism of action, serving as a valuable resource for laboratory work and scientific understanding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Illustrations of the 5 Alpha-reductase action and the pathway of androgen action on target gene expression [pfocr.wikipathways.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]
- 8. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]
- 9. WO2013001322A1 - PROCESS FOR THE SYNTHESIS OF (5α,17β)-N-[(2,5-BIS(TRIFLUOROMETHYL)-PHENYL]-3-OXO-4-AZA-5-ANDROST-1-ENE-17-CARBOXAMIDE - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. kmpharma.in [kmpharma.in]
Dihydro Dutasteride chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrodutasteride
Introduction
Dihydrodutasteride is known as a metabolite and an impurity in the synthesis of Dutasteride, a potent inhibitor of both 5α-reductase isozymes used in the treatment of benign prostatic hyperplasia (BPH)[1][2][3]. Understanding the chemical properties and structure of Dihydrodutasteride is crucial for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Dutasteride and related compounds. This guide provides a comprehensive overview of Dihydrodutasteride, including its chemical properties, structure, and relevant experimental methodologies, presented in a format suitable for a technical audience.
Chemical Properties
The chemical and physical properties of Dihydrodutasteride are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | [4] |
| CAS Number | 164656-22-8 | [1][4] |
| Chemical Formula | C27H32F6N2O2 | [1][4][5] |
| Molecular Weight | 530.55 g/mol | [5][6] |
| Exact Mass | 530.2368 u | [1][5] |
| Appearance | Solid powder | [1] |
| Melting Point | >213°C (decomposes) | [2] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >95% (HPLC) | [5] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
Chemical Structure
Dihydrodutasteride, also referred to as 1,2-Dihydrodutasteride, is a 4-aza-androstane derivative.[6] Its structure is closely related to that of Dutasteride, with the key difference being the saturation of the double bond in the A ring of the steroid nucleus. The molecule consists of a complex steroidal backbone with a carboxamide group at the 17β-position, which is attached to a 2,5-bis(trifluoromethyl)phenyl group.
-
InChI: InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1[4][5]
-
SMILES: C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]5[C@@]3(CCC(=O)N5)C[4]
Experimental Protocols
The characterization and quality control of Dihydrodutasteride typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[7]
Synthesis
Dihydrodutasteride is identified as an impurity that can form during the process development of Dutasteride.[2][7] Its synthesis can be achieved through the reduction of the corresponding double bond in a Dutasteride precursor or Dutasteride itself.
Structural Elucidation and Purity Determination
A general workflow for the characterization of Dihydrodutasteride involves the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. Purity levels are generally expected to be above 95%.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The mass spectrum of Dihydrodutasteride shows a molecular ion peak at m/z 530.5, corresponding to its molecular weight.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure. In the ¹H-NMR spectrum of Dihydrodutasteride, characteristic signals for the methyl groups appear as singlets around δ 0.8 ppm and δ 0.99 ppm.[7]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Dihydrodutasteride.
Mechanism of Action and Signaling Pathway
Dihydrodutasteride is a metabolite of Dutasteride, a potent dual inhibitor of 5α-reductase isoforms 1 and 2.[3] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] DHT plays a crucial role in the development and progression of benign prostatic hyperplasia and androgenetic alopecia.[10] By inhibiting 5α-reductase, Dutasteride reduces the levels of DHT, leading to a decrease in the size of the prostate gland.[11] While Dihydrodutasteride itself has been shown in in-vitro studies to have inhibitory actions against both 5α-reductase isoforms, its potency is lower than that of the parent drug, Dutasteride.[3]
The signaling pathway affected by 5α-reductase inhibitors is the androgen receptor (AR) signaling pathway. The following diagram illustrates this pathway and the point of inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]
- 3. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydro Dutasteride | CAS 164656-22-8 | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. The Rationale for Inhibiting 5α-Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 10. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 11. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrodutasteride: A Technical Whitepaper on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the biological activity of Dihydrodutasteride, a primary metabolite of the 5α-reductase inhibitor, Dutasteride. Dutasteride is a well-established therapeutic agent for benign prostatic hyperplasia (BPH) and androgenetic alopecia, functioning through the potent inhibition of all three isoforms of the 5α-reductase enzyme. This inhibition blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While the biological activity of Dutasteride is extensively documented, the specific contributions of its metabolites, including 1,2-Dihydrodutasteride, are less characterized in publicly available literature. This whitepaper synthesizes the existing knowledge on the biological activity of Dihydrodutasteride, presents comparative data with its parent compound, details relevant experimental protocols, and utilizes visualizations to illustrate key pathways and workflows.
Introduction
Dutasteride, a synthetic 4-azasteroid, is a potent, mechanism-based inhibitor of all three known isoforms of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3)[1]. This dual inhibition leads to a significant and sustained reduction in circulating and intraprostatic dihydrotestosterone (DHT) levels[2]. Dutasteride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of several metabolites[1][3]. Among the major metabolites identified are 4′-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride[1].
This whitepaper focuses specifically on the biological activity of 1,2-Dihydrodutasteride. While it is generally understood that the metabolites of Dutasteride are pharmacologically active, they are reported to be less potent than the parent drug[1]. A thorough understanding of the biological profile of Dihydrodutasteride is crucial for a comprehensive assessment of the overall pharmacological effects of Dutasteride administration.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Dutasteride and its metabolites, including Dihydrodutasteride, is the inhibition of 5α-reductase. This enzyme is critical in androgen signaling as it catalyzes the conversion of testosterone to DHT. DHT has a higher binding affinity for the androgen receptor (AR) than testosterone and is the principal androgen responsible for the growth and development of the prostate gland. By inhibiting 5α-reductase, these compounds effectively reduce the levels of DHT, thereby mitigating its effects on androgen-sensitive tissues.
Quantitative Biological Activity Data
While extensive quantitative data is available for Dutasteride, specific IC50 or Ki values for 1,2-Dihydrodutasteride are not readily found in peer-reviewed publications. However, qualitative comparisons indicate that the metabolites are less potent than the parent compound.
Table 1: 5α-Reductase Inhibitory Activity
| Compound | 5α-Reductase Isoform 1 (SRD5A1) - IC50 (nM) | 5α-Reductase Isoform 2 (SRD5A2) - IC50 (nM) | 5α-Reductase Isoform 3 (SRD5A3) - IC50 (nM) | Reference |
| Dutasteride | 3.9 | 1.8 | Data not consistently reported | [1] |
| 1,2-Dihydrodutasteride | Less potent than Dutasteride (Specific value not available) | Less potent than Dutasteride (Specific value not available) | Data not available | [1] |
| 4′-Hydroxydutasteride | Less potent than Dutasteride (Specific value not available) | Less potent than Dutasteride (Specific value not available) | Data not available | [1] |
| 6-Hydroxydutasteride | Comparable to Dutasteride (Specific value not available) | Comparable to Dutasteride (Specific value not available) | Data not available | [1] |
Table 2: Androgen Receptor Binding Affinity
| Compound | Androgen Receptor (AR) Binding Affinity (Ki or IC50) | Reference |
| Dihydrotestosterone (DHT) | High Affinity (nM range) | [General Knowledge] |
| Dutasteride | Does not bind to the human androgen receptor | [4] |
| 1,2-Dihydrodutasteride | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of Dihydrodutasteride. These protocols are based on established methods used for the characterization of 5α-reductase inhibitors and androgen receptor ligands.
5α-Reductase Inhibition Assay (Cell-Based)
This protocol describes a method to determine the inhibitory activity of a test compound on 5α-reductase in a cellular context.
Materials:
-
Cell Lines: LNCaP (expresses SRD5A2) or DU145 (expresses SRD5A1) human prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test Compound: Dihydrodutasteride, dissolved in a suitable solvent (e.g., DMSO).
-
Substrate: Testosterone.
-
Extraction Solvent: Ethyl acetate or other suitable organic solvent.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture: Maintain LNCaP or DU145 cells in standard culture conditions.
-
Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Replace the culture medium with a serum-free or charcoal-stripped serum medium.
-
Add serial dilutions of Dihydrodutasteride to the wells. Include a vehicle control (e.g., DMSO).
-
Add a fixed concentration of testosterone to initiate the enzymatic reaction.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator.
-
Steroid Extraction:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid extraction to isolate the steroids.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples to quantify the concentrations of testosterone and DHT.
-
-
Data Analysis:
-
Calculate the percent inhibition of testosterone to DHT conversion for each concentration of Dihydrodutasteride.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine if a test compound binds to the androgen receptor.
Materials:
-
Androgen Receptor: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or a fluorescently labeled AR ligand.
-
Test Compound: Dihydrodutasteride.
-
Assay Buffer: Buffer optimized for AR stability and binding.
-
Scintillation Counter or Fluorescence Plate Reader.
Procedure:
-
Preparation: Prepare serial dilutions of Dihydrodutasteride and a known AR ligand (e.g., unlabeled DHT) as a positive control.
-
Reaction Mixture: In a multi-well plate, combine the purified AR-LBD, the radiolabeled or fluorescent ligand, and either the test compound, positive control, or vehicle.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
For radioligand assays, use a method such as charcoal-dextran treatment or filtration to separate the AR-bound radioligand from the free radioligand.
-
For fluorescence polarization assays, no separation step is required.
-
-
Detection:
-
Measure the radioactivity in the bound fraction using a scintillation counter.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the percent displacement of the labeled ligand by the test compound at each concentration.
-
Determine the IC50 or Ki value by plotting the percent displacement against the log of the competitor concentration.
-
Pharmacokinetics and Metabolism
Dutasteride is extensively metabolized in the liver by CYP3A4 and CYP3A5. The major metabolites, including 1,2-Dihydrodutasteride, are formed through hydroxylation and reduction reactions. Dutasteride has a long terminal elimination half-life of approximately 4-5 weeks[1]. The pharmacokinetic profile of Dihydrodutasteride itself has not been extensively characterized in humans.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dutasteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dutasteride is a potent, synthetic 4-azasteroid compound recognized for its robust inhibition of androgen signaling. Its primary mechanism of action is the competitive and specific inhibition of both type 1 and type 2 5α-reductase isoenzymes, which are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This dual inhibition leads to a near-complete suppression of serum DHT.[2] In addition to its primary enzymatic targets, in vitro studies have revealed that dutasteride possesses a secondary mechanism involving direct antagonism of the androgen receptor (AR), particularly at higher concentrations. This technical guide provides a detailed examination of the in vitro mechanisms of dutasteride, presenting quantitative inhibitory data, detailed experimental protocols for key assays, and visual diagrams of the associated molecular pathways and workflows.
Primary Mechanism of Action: Dual Inhibition of 5α-Reductase Isoenzymes
The cornerstone of dutasteride's activity is its function as a potent, irreversible inhibitor of both known isoforms of steroid 5α-reductase (SRD5A).[3][4] This enzyme is critical for androgen physiology, catalyzing the conversion of testosterone into DHT. DHT binds to the androgen receptor with higher affinity and a slower dissociation rate compared to testosterone, making it the principal androgen responsible for the growth and development of the prostate gland.[5][6]
Dutasteride acts as a competitive inhibitor, forming a stable, slowly dissociating complex with both SRD5A1 and SRD5A2.[6] This dual inhibition is a key differentiator from other inhibitors like finasteride, which primarily targets the type 2 isoenzyme.[7][8] The inhibition of both isoforms by dutasteride results in a more profound and consistent reduction of DHT levels.[1][9]
Quantitative Inhibition Data
The inhibitory potency of dutasteride against 5α-reductase isoenzymes has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both isoforms, with a significantly higher potency compared to finasteride, particularly against the type 1 isoenzyme.
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |
| Dutasteride | 5α-Reductase Type 1 (SRD5A1) | 7 | Competitive, Irreversible | [10] |
| Dutasteride | 5α-Reductase Type 2 (SRD5A2) | 6 | Competitive, Irreversible | [10] |
| Finasteride | 5α-Reductase Type 1 (SRD5A1) | 360 | Competitive, Reversible | [3][11] |
| Finasteride | 5α-Reductase Type 2 (SRD5A2) | 69 | Competitive, Irreversible | [3] |
Signaling Pathway of Testosterone Conversion
The following diagram illustrates the canonical androgen pathway and the central role of 5α-reductase, the target of dutasteride.
Secondary Mechanism of Action: Androgen Receptor Antagonism
Beyond its primary enzymatic inhibition, in vitro evidence demonstrates that dutasteride can directly interfere with androgen receptor (AR) signaling, particularly at micromolar concentrations.[8] This off-target effect is attributed to its structural similarity to DHT, allowing it to act as a competitive antagonist at the AR ligand-binding domain.[2]
Studies using the androgen-sensitive LNCaP human prostate cancer cell line have shown that dutasteride can inhibit DHT-induced prostate-specific antigen (PSA) secretion and cell proliferation.[12] This effect is independent of its 5α-reductase inhibitory action, as the experiments were conducted using exogenous DHT. The potency of this antiandrogenic effect is less than its enzymatic inhibition but may contribute to its overall pharmacological profile at therapeutic concentrations. This direct AR antagonism appears to be cell-line specific.[13]
Quantitative Androgen Receptor Inhibition Data
| Activity Measured | Cell Line | IC50 (µM) | Reference |
| Inhibition of DHT-induced PSA secretion & cell proliferation | LNCaP | ~1.0 | [10] |
| Competitive binding to Androgen Receptor (AR) | LNCaP | ~1.5 | [10][12] |
Androgen Receptor Signaling Pathway
The diagram below outlines the AR signaling cascade and highlights the dual points of inhibition by dutasteride: blocking DHT production and direct AR antagonism.
Role of Dihydrodutasteride and Other Metabolites
Dutasteride is extensively metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4.[12][14] One of its major metabolites, 6β-hydroxydutasteride, has been shown to exhibit 5α-reductase inhibition activity comparable to the parent dutasteride compound.[4] The term "Dihydrodutasteride" often refers to a reference standard used in pharmaceutical analysis and is chemically distinct from the parent drug. However, detailed in vitro pharmacological data on the specific activity of a dihydro- metabolite of dutasteride is not widely available in the current body of scientific literature. The primary activity is consistently attributed to the parent compound, dutasteride.
Detailed Experimental Protocols
Protocol: In Vitro 5α-Reductase Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the conversion of testosterone to DHT by the 5α-reductase enzyme.
1. Enzyme Preparation:
-
Culture androgen-dependent LNCaP cells, which endogenously express 5α-reductase.
-
Harvest confluent cells and homogenize them in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5, with sucrose and dithiothreitol).
-
Prepare a microsomal fraction by ultracentrifugation (e.g., 100,000 xg for 60 minutes) to isolate the membrane-bound enzyme.
-
Determine the protein concentration of the microsomal suspension.
2. Inhibition Assay:
-
In a reaction vessel, combine the microsomal enzyme preparation with a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Add the substrate, radiolabeled [3H]Testosterone, and the cofactor, NADPH (e.g., final concentration 200 µM).
-
Add dutasteride at a range of concentrations (or vehicle control).
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 15-60 minutes).
3. Product Quantification:
-
Stop the reaction by adding a solvent like ethyl acetate to extract the steroids.
-
Separate the substrate ([3H]Testosterone) from the product ([3H]DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the DHT and testosterone spots/fractions using liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of testosterone conversion to DHT for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the curve using non-linear regression analysis.
References
- 1. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. auajournals.org [auajournals.org]
- 4. What are SRD5A2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and clinical development of dutasteride, a potent dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathway of Dutasteride to Dihydrodutasteride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of dutasteride to its dihydro-metabolite, 1,2-dihydrodutasteride. The document details the involved enzymatic pathways, presents quantitative data in a structured format, and offers detailed experimental protocols for the study of this metabolic process.
Introduction to Dutasteride Metabolism
Dutasteride, a potent inhibitor of both type I and type II 5α-reductase, is primarily used in the treatment of benign prostatic hyperplasia. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[1] The primary routes of metabolism involve hydroxylation and reduction. This guide focuses on the reductive pathway that leads to the formation of 1,2-dihydrodutasteride, a major metabolite of dutasteride.[2]
The Metabolic Pathway of Dutasteride to 1,2-Dihydrodutasteride
Dutasteride is metabolized into three main metabolites: 4'-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride.[1] While the formation of the hydroxylated metabolites is mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, the conversion of dutasteride to 1,2-dihydrodutasteride follows a different enzymatic pathway.[1][2]
The formation of 1,2-dihydrodutasteride involves the reduction of the double bond in the A-ring of the dutasteride molecule. The specific enzyme responsible for this reduction has not been definitively identified in the reviewed literature, but it is known not to be a CYP3A4-mediated reaction.[1] It is hypothesized that a cytosolic reductase, such as an aldo-keto reductase, may be involved in this metabolic step. Further research is required to conclusively identify the enzyme and elucidate the precise mechanism.
Figure 1: Metabolic conversion of Dutasteride to 1,2-Dihydrodutasteride.
Quantitative Data on Dutasteride Metabolism
| Compound | Concentration Range in Plasma (ng/mL) | Notes |
| Dutasteride | 0.1 - 3.5 | After a single 0.5 mg oral dose.[3] |
| 1,2-Dihydrodutasteride | 0.08 - 1.2 | Concentrations were found to be higher than 6β-hydroxydutasteride.[3] |
| 4'-Hydroxydutasteride | 0.08 - 1.2 | Concentrations were found to be higher than 6β-hydroxydutasteride.[3] |
| 6β-Hydroxydutasteride | 0.08 - 1.2 |
Table 1: Plasma Concentrations of Dutasteride and its Major Metabolites [3]
Experimental Protocols
In Vitro Metabolism of Dutasteride using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of dutasteride in vitro using human liver microsomes.
Objective: To determine the in vitro metabolic fate of dutasteride and identify the formation of its metabolites, including 1,2-dihydrodutasteride.
Materials:
-
Dutasteride
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Add human liver microsomes to the mixture. The final protein concentration should be optimized, typically in the range of 0.2 to 1.0 mg/mL.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Add dutasteride (dissolved in a suitable solvent like DMSO, final concentration of the solvent should be less than 1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of dutasteride should be within a relevant range (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify dutasteride and its metabolites.
-
Figure 2: Experimental workflow for in vitro metabolism of Dutasteride.
LC-MS/MS Method for the Quantification of Dutasteride and 1,2-Dihydrodutasteride in Human Plasma
This protocol provides a detailed methodology for the simultaneous quantification of dutasteride and its metabolite, 1,2-dihydrodutasteride, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately and precisely quantify the concentrations of dutasteride and 1,2-dihydrodutasteride in human plasma samples.
Materials and Instrumentation:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Dutasteride and 1,2-dihydrodutasteride analytical standards
-
Internal standard (IS), e.g., a stable isotope-labeled dutasteride
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Formic acid (FA)
-
Ammonium formate
-
Water, HPLC or MS grade
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
HPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole)
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add the internal standard solution.
-
Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., water followed by a low percentage of methanol in water).
-
Elute the analytes with a suitable elution solvent (e.g., methanol containing a small amount of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dutasteride: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
1,2-Dihydrodutasteride: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
-
Optimization: The specific mass transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of dutasteride and 1,2-dihydrodutasteride spiked into a blank matrix (e.g., drug-free plasma).
-
Calculate the concentration of the analytes in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Conclusion
The metabolic conversion of dutasteride to 1,2-dihydrodutasteride is a significant pathway in its overall elimination. While the precise enzyme responsible for this reduction is yet to be definitively identified, it is clear that it is not a CYP3A4-mediated process. The provided experimental protocols offer a robust framework for researchers to further investigate this metabolic pathway, quantify the involved compounds, and potentially identify the unknown reductase. A deeper understanding of this metabolic step is crucial for a complete picture of dutasteride's pharmacokinetics and for predicting potential drug-drug interactions.
References
An In-depth Technical Guide to the Potential Off-Target Effects of Dihydrodutasteride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dihydrodutasteride (DHD), specifically 1,2-Dihydrodutasteride, is an active metabolite of dutasteride, a potent dual inhibitor of 5α-reductase (5AR) isoenzymes 1 and 2. While the on-target effects of dutasteride—namely the profound reduction of dihydrotestosterone (DHT)—are well-documented, the off-target activities of its metabolites remain largely uncharacterized. This technical guide synthesizes the available preclinical and clinical data for the parent compound, dutasteride, to extrapolate the potential off-target profile of Dihydrodutasteride. The primary known off-target interaction for dutasteride is low-affinity binding to the Androgen Receptor (AR), with an IC50 value approximately three orders of magnitude higher than its on-target 5AR inhibition. Other potential off-target effects include modulation of progesterone metabolism and neurosteroid synthesis. A significant knowledge gap exists regarding the specific binding profile of DHD, and this guide underscores the need for comprehensive screening to fully delineate its selectivity and potential for unintended pharmacological effects.
Introduction and Background
Dutasteride is a 4-azasteroid compound that irreversibly inhibits both type 1 and type 2 isoforms of 5α-reductase, the enzymes responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). This mechanism is the basis for its clinical use in benign prostatic hyperplasia (BPH) and androgenetic alopecia. Upon administration, dutasteride is extensively metabolized by the liver, primarily by the CYP3A4 enzyme system, into three major metabolites: 4'-hydroxydutasteride, 6'-hydroxydutasteride, and 1,2-Dihydrodutasteride (DHD)[1]. All three metabolites are known to be active as 5α-reductase inhibitors, with 6'-hydroxydutasteride having potency similar to the parent drug, while DHD and 4'-hydroxydutasteride are less potent[1].
Understanding the potential for off-target effects—the interaction of a drug or its metabolites with proteins other than the intended therapeutic target—is a critical component of modern drug development and safety assessment. Such interactions can lead to unexpected toxicities or unforeseen therapeutic benefits. Given the steroidal structure of DHD, its potential to interact with other components of the endocrine system, such as steroid hormone receptors and steroidogenic enzymes, warrants careful consideration.
Due to a lack of direct experimental data on the off-target profile of Dihydrodutasteride, this guide will primarily focus on the known off-target activities of its parent compound, dutasteride, as a predictive proxy.
On-Target Pharmacodynamics
The primary pharmacological action of dutasteride and its metabolites is the inhibition of 5α-reductase. Dutasteride is a competitive, mechanism-based inhibitor of all three known isoforms of 5α-reductase (Types I, II, and III)[1]. This potent, dual inhibition leads to a near-complete suppression of serum DHT, with reductions of over 90% observed clinically[2][3].
Quantitative Data on On-Target and Potential Off-Target Interactions
Quantitative data is essential for contextualizing the potency and selectivity of a compound. The following tables summarize the known inhibitory concentrations (IC50) for dutasteride against its intended targets and a key identified off-target.
Table 1: On-Target Potency of Dutasteride
| Target Enzyme | Isoform | IC50 (nM) | Reference(s) |
|---|---|---|---|
| 5α-Reductase | Type I | 3.9 | [1] |
| 5α-Reductase | Type II | 1.8 |[1] |
Note: Other studies have reported IC50 values of 6 nM and 7 nM for Type I and Type II, respectively[3]. 1,2-Dihydrodutasteride is qualitatively described as a "less potent" inhibitor of these enzymes compared to the parent compound[1].
Table 2: Potential Off-Target Interactions of Dutasteride
| Potential Off-Target | Assay/System | Measured Effect | Value | Reference(s) |
|---|---|---|---|---|
| Androgen Receptor (AR) | Competitive Binding (LNCaP Cells) | IC50 | ~1,500 nM | [4] |
| Androgen Receptor (AR) | DHT-Induced PSA Secretion Inhibition | IC50 | ~1,000 nM | [4] |
| Androgen Receptor (AR) | Binding Assay | No binding detected | - | [5] |
| Progesterone Metabolism | Progesterone Conversion Assay (MCF-7 Cells) | Inhibition of 5α-pregnane formation | >95% at 1 µM |[6][7] |
Note the conflicting reports regarding direct binding to the Androgen Receptor, which may be due to cell-line specific differences or assay conditions[4][5][8]. The IC50 for AR is approximately 833 times higher than for 5AR-Type II, indicating significantly lower affinity.
Discussion of Potential Off-Target Pathways
Androgen Receptor Signaling
The structural similarity of DHD to steroidal androgens raises the possibility of direct interaction with the Androgen Receptor. One study using the LNCaP human prostate cancer cell line, which expresses a mutant AR (T877A), demonstrated that dutasteride competes for binding to the AR with an IC50 of approximately 1.5 µM[4]. In the same study, dutasteride inhibited DHT-stimulated cell proliferation and PSA secretion with an IC50 of around 1 µM[4]. This suggests a weak antagonistic effect at concentrations significantly higher than those required for 5AR inhibition. However, it is crucial to note that another source states dutasteride does not bind to the human androgen receptor[5]. This discrepancy highlights that any direct AR activity is likely low-affinity and may be dependent on the specific cellular context or AR conformation[8].
Steroidogenesis and Progesterone Metabolism
The 5α-reductase enzymes are not exclusively involved in testosterone metabolism. They also catalyze the 5α-reduction of other steroid hormones, including progesterone, aldosterone, and corticosteroids. Preclinical studies have shown that dutasteride potently inhibits the conversion of progesterone to 5α-dihydroprogesterone (5α-pregnanes) in breast cancer cell lines[6][7]. By blocking this metabolic pathway, dutasteride can alter the balance of progesterone metabolites, which may have downstream biological consequences. This off-target enzymatic inhibition is a direct extension of its on-target mechanism to alternative substrates.
Neurosteroid Synthesis
5α-reductase is also crucial for the synthesis of neurosteroids, such as allopregnanolone from progesterone. These neurosteroids are potent positive allosteric modulators of the GABAA receptor and play significant roles in mood, anxiety, and neuronal excitability. Inhibition of 5α-reductase by dutasteride can therefore disrupt neurosteroid synthesis, an off-target effect that has been hypothesized to contribute to reported adverse effects like depression and anxiety.
Detailed Experimental Protocols
To quantitatively assess the off-target binding profile of a compound like Dihydrodutasteride, standardized biochemical and cellular assays are required. Below are representative protocols for key experimental approaches.
Protocol: Androgen Receptor Competitive Radioligand Binding Assay
This protocol is adapted from the validated EPA method for assessing AR binding and serves as a gold standard for determining the binding affinity (Ki) of a test compound[6].
Objective: To determine the ability of Dihydrodutasteride to compete with a high-affinity radioligand for binding to the Androgen Receptor in a rat prostate cytosol preparation.
Materials:
-
Receptor Source: Cytosol prepared from ventral prostates of adult male Sprague-Dawley rats.
-
Radioligand: [3H]-Methyltrienolone (R1881), a synthetic high-affinity AR agonist.
-
Test Compound: Dihydrodutasteride, dissolved in DMSO to create a stock solution, then serially diluted.
-
Buffers: TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).
-
Separation Matrix: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Receptor Preparation: a. Euthanize rats and excise ventral prostates. Trim fat and weigh pooled tissue. b. Homogenize the tissue in ice-cold TEDG buffer. c. Perform a high-speed centrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cellular debris. d. Collect the supernatant, which contains the cytosolic receptor fraction. Determine protein concentration via a Bradford or BCA assay. Store at -80°C.
-
Assay Setup (Day 1): a. In assay tubes, add 10 µL of the DHD serial dilutions (or vehicle control for total binding, and excess unlabeled R1881 for non-specific binding). b. Add a fixed concentration of [3H]-R1881 to each tube (typically at or below its Kd, e.g., 1-2 nM). c. Thaw the prostate cytosol on ice and add 300 µL to every tube. d. Gently vortex each tube and incubate overnight (~18-20 hours) at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand (Day 2): a. Prepare a 60% HAP slurry in Tris buffer. Keep the slurry stirring on ice. b. Add 500 µL of the cold, stirring HAP slurry to each assay tube. HAP binds the receptor-ligand complexes. c. Incubate on ice for 15-20 minutes with intermittent vortexing. d. Wash the HAP pellets three times by adding cold buffer, vortexing, centrifuging, and decanting the supernatant. This removes unbound radioligand.
-
Quantification: a. After the final wash, resuspend the HAP pellet in ethanol. b. Transfer the suspension to a scintillation vial. c. Add scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the log concentration of DHD. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DHD that inhibits 50% of the specific binding of [3H]-R1881). c. Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol: Steroidogenic Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibition of a specific steroid-converting enzyme (e.g., CYP17A1, Aromatase) using a cell-free system.
Objective: To determine the IC50 of Dihydrodutasteride against a specific steroidogenic enzyme.
Materials:
-
Enzyme Source: Recombinant human enzyme or a microsomal fraction from a relevant tissue (e.g., adrenal, testis).
-
Substrate: A radiolabeled steroid precursor for the enzyme of interest (e.g., [3H]-Progesterone for CYP17A1).
-
Cofactors: NADPH or an NADPH-regenerating system.
-
Test Compound: Dihydrodutasteride, serially diluted.
-
Reaction Buffer: Phosphate or Tris buffer at optimal pH for the enzyme.
-
Analysis System: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, pre-incubate the enzyme source with various concentrations of DHD (or vehicle) in the reaction buffer for 15 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate and the NADPH cofactor system. c. Incubate for a predetermined time (within the linear reaction range) at 37°C.
-
Reaction Termination: a. Stop the reaction by adding a strong acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Product Extraction and Analysis: a. Extract the steroids from the aqueous mixture using an organic solvent. b. Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent. c. Inject the sample into an HPLC-radio-detector or LC-MS system to separate and quantify the substrate and the specific metabolite.
-
Data Analysis: a. Calculate the rate of product formation for each DHD concentration. b. Plot the percent inhibition versus the log concentration of DHD. c. Determine the IC50 value from the resulting dose-response curve.
Conclusion and Future Directions
The available evidence on dutasteride suggests that its primary metabolite, Dihydrodutasteride, may possess off-target activities, although these are likely to be significantly less potent than its on-target inhibition of 5α-reductase. The most notable potential off-target interaction is weak antagonism of the Androgen Receptor, with an IC50 in the micromolar range. Additionally, as an inhibitor of 5AR, DHD will inherently affect the metabolism of other steroid substrates, including progesterone and precursors to neurosteroids.
Recommendations for Future Research:
-
Comprehensive Off-Target Screening: Dihydrodutasteride should be subjected to a broad panel of competitive binding assays against a wide range of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44™ or similar). This would provide a definitive, quantitative assessment of its selectivity.
-
Enzyme Inhibition Profiling: The compound should be screened against a panel of key steroidogenic enzymes (e.g., aromatase, CYP17A1, 3β-HSD) to quantify its effects beyond 5α-reductase.
-
Cell-Based Functional Assays: For any significant binding interactions identified, follow-up functional assays (e.g., agonist/antagonist mode in a cell-based reporter assay) should be conducted to determine the physiological consequence of the off-target binding.
By undertaking these studies, drug development professionals can build a complete pharmacological profile of Dihydrodutasteride, enabling a more thorough risk assessment and a deeper understanding of its overall biological activity.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroid - Wikipedia [en.wikipedia.org]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 8. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrodutasteride and its Interaction with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Androgen Receptor Binding Affinity: Quantitative Data
The primary mechanism of dutasteride is the potent inhibition of both type 1 and type 2 5-alpha-reductase, the enzymes responsible for converting testosterone to the more potent androgen, DHT.[1] This action significantly reduces circulating and intraprostatic levels of DHT, a high-affinity ligand for the androgen receptor.[1]
While the main effect is indirect, studies have investigated the direct binding of dutasteride to the androgen receptor. This interaction is characterized as weak, with a significantly lower affinity compared to endogenous androgens like DHT.
| Compound | Receptor | Assay Type | Ligand Used in Assay | Cell Line | IC50 (µM) | Ki (nM) | Notes |
| Dutasteride | Androgen Receptor (mutant T877A) | Competitive Binding Assay | R1881 (synthetic androgen) | LNCaP | ~1.5 | N/A | Demonstrates direct but weak competition for the androgen receptor binding site.[2] |
| Finasteride | Androgen Receptor (mutant T877A) | Competitive Binding Assay | R1881 (synthetic androgen) | LNCaP | ~3.8 | N/A | Less potent than dutasteride in direct AR binding.[3] |
| Dihydrotestosterone (DHT) | Androgen Receptor (wild-type) | N/A | N/A | N/A | N/A | High | DHT is the preferred, high-affinity endogenous ligand for the androgen receptor, with a slower dissociation rate compared to testosterone.[4] |
| Testosterone | Androgen Receptor (wild-type) | N/A | N/A | N/A | N/A | Moderate | Binds to the androgen receptor with lower affinity and dissociates more rapidly than DHT.[4] |
| Dihydrodutasteride | Androgen Receptor | N/A | N/A | N/A | N/A | Data Not Available | The direct binding affinity of the 1,2-dihydro metabolite of dutasteride to the androgen receptor has not been reported in the reviewed scientific literature. |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. Ki is the inhibition constant for a drug; a smaller Ki value indicates greater binding affinity.
Signaling Pathway and Mechanism of Action
Dutasteride's primary impact on androgen receptor signaling is a consequence of its potent 5-alpha-reductase inhibition. By preventing the conversion of testosterone to DHT, it significantly lowers the concentration of the androgen receptor's most potent natural ligand. This leads to reduced translocation of the AR to the nucleus, decreased binding to androgen response elements (AREs) on DNA, and subsequently, a downregulation of androgen-dependent gene transcription. The direct, weak antagonistic effect of dutasteride on the AR may contribute to this overall anti-androgenic effect, but it is considered a secondary mechanism.
Caption: Mechanism of Dutasteride Action on Androgen Receptor Signaling.
Experimental Protocols
The determination of androgen receptor binding affinity is typically conducted using in vitro competitive binding assays. The following is a generalized protocol based on commonly cited methodologies.
Radioligand Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., dutasteride) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cell lines (e.g., LNCaP), or purified recombinant human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone ([³H]-R1881).
-
Test Compound: Dihydrodutasteride or dutasteride, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Wash Buffer: Tris-HCl or HEPES buffer containing stabilizers.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Scintillation counter, microplate reader.
Procedure:
-
Preparation of Androgen Receptor:
-
Homogenize the tissue or cells in a cold buffer and centrifuge to obtain a cytosolic fraction containing the androgen receptor.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of the androgen receptor preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (dihydrodutasteride/dutasteride) to the wells.
-
Include control wells for total binding (receptor + radioligand only) and non-specific binding (receptor + radioligand + a high concentration of unlabeled DHT).
-
-
Incubation:
-
Add a fixed concentration of the radioligand ([³H]-DHT or [³H]-R1881) to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a Radioligand Competitive Binding Assay.
Conclusion
The primary pharmacological effect of dutasteride, and by extension its metabolite dihydrodutasteride, is the potent inhibition of 5-alpha-reductase, leading to a significant reduction in DHT levels. While dutasteride exhibits a weak direct binding affinity for the androgen receptor, this is considered a secondary mechanism of its anti-androgenic action. There is a notable absence of direct quantitative binding data for dihydrodutasteride at the androgen receptor in the current scientific literature. Future research is warranted to fully elucidate the direct receptor-level interactions of dutasteride's metabolites. For drug development professionals, understanding both the primary enzymatic inhibition and the secondary receptor interactions is crucial for a comprehensive assessment of the compound's overall anti-androgenic profile.
References
- 1. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct inhibitory effect of dutasteride or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Dihydrodutasteride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Dihydrodutasteride, a key metabolite of the 5-alpha-reductase inhibitor Dutasteride. Understanding these fundamental physicochemical properties is critical for researchers in analytical chemistry, pharmacology, and formulation development to ensure data integrity, and proper handling and storage of this compound. While extensive quantitative data for Dihydrodutasteride in a wide array of common laboratory solvents is not broadly published, this guide synthesizes available information, leverages data from the parent compound Dutasteride, and outlines robust experimental protocols for determining these crucial parameters.
Physicochemical Properties of Dihydrodutasteride
Dihydrodutasteride is a synthetic 4-azasteroid and a primary metabolite of Dutasteride.[1][2] Its chemical structure is closely related to the parent compound, which influences its physicochemical behavior.
| Property | Value | Reference |
| Chemical Name | (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide | [2] |
| CAS Number | 164656-22-8 | [3][4][5] |
| Molecular Formula | C₂₇H₃₂F₆N₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 530.56 g/mol | [3][4][5][6] |
| Appearance | White to pale yellow powder | [2][3] |
| Predicted pKa | 13.33 | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical factor in developing analytical methods, designing in vitro assays, and formulating delivery systems.
Known Solubility of Dihydrodutasteride
Published data on the quantitative solubility of Dihydrodutasteride in common laboratory solvents is limited. However, qualitative descriptions are available:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Slightly Soluble | [2] |
Inferred Solubility Based on Dutasteride
Given the structural similarity, the solubility of the parent compound, Dutasteride, can provide initial estimates for selecting appropriate solvents for Dihydrodutasteride. It is crucial to experimentally verify the solubility of Dihydrodutasteride as minor structural changes can significantly impact this property.
| Solvent | Dutasteride Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [7][8] |
| Ethanol | 10 mg/mL | [7][8] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [7][8] |
| Methanol | 64 mg/mL | |
| Polyethylene Glycol 400 | 3 mg/mL | |
| Water | Insoluble | [9] |
| Aqueous Buffers | Sparingly Soluble | [7][8] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the concentration of a saturated solution of Dihydrodutasteride in a specific solvent at a controlled temperature.
Materials:
-
Dihydrodutasteride powder
-
Selected laboratory solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Hexane, Toluene)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of Dihydrodutasteride to a volumetric flask containing a known volume of the solvent to be tested. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the flasks from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a previously established HPLC calibration curve. Analyze the sample by HPLC to determine the concentration of Dihydrodutasteride.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Stability Profile and Forced Degradation
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation studies, or stress testing, are conducted to identify likely degradation products and establish the stability-indicating nature of analytical methods.[1][6][11][12]
Known Stability of Dihydrodutasteride
A study has demonstrated the long-term stability of Dihydrodutasteride in frozen human plasma (below -65°C) for up to 2 years, indicating its suitability for storage in biological matrices under these conditions.[1]
Inferred Stability and Degradation Pathways from Dutasteride
Forced degradation studies on Dutasteride have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[13][14][15][16] The parent compound was found to be relatively stable under photolytic and thermal stress.[13] Given the structural similarity, Dihydrodutasteride may exhibit a similar degradation profile. Potential degradation pathways could involve hydrolysis of the amide bond.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of Dihydrodutasteride under various stress conditions and identify potential degradation products.
Materials:
-
Dihydrodutasteride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure: A stock solution of Dihydrodutasteride is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of Dihydrodutasteride for scientific professionals. While specific quantitative data remains sparse in public literature, the provided information on its known properties, inferences from its parent compound Dutasteride, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The outlined methodologies for solubility determination and forced degradation studies are essential for generating reliable data, which is paramount for the successful progression of research and development involving Dihydrodutasteride. It is strongly recommended that researchers experimentally determine these parameters for their specific applications and laboratory conditions.
References
- 1. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Dihydro Dutasteride | CAS Number 164656-22-8 [klivon.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dihydro Dutasteride Impurity Profile in Dutasteride Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Dihydro Dutasteride impurity, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Dutasteride. Understanding the formation, identification, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the synthetic pathway of Dutasteride, the mechanism of this compound formation, and the analytical methodologies for its detection and quantification.
Introduction to Dutasteride and its Impurities
Dutasteride, chemically known as (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a potent dual inhibitor of both type 1 and type 2 5α-reductase enzymes. It is widely used in the treatment of benign prostatic hyperplasia (BPH). The synthesis of Dutasteride is a multi-step process that can lead to the formation of several process-related impurities. Regulatory bodies worldwide mandate the identification, characterization, and control of impurities in drug substances to ensure patient safety.
Among the known impurities, this compound, or 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one, is a significant process-related impurity that requires careful monitoring and control.[1][2][3] This guide focuses specifically on the profile of the this compound impurity.
Synthesis of Dutasteride and Formation of this compound Impurity
The synthesis of Dutasteride typically involves the oxidation of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid to introduce a double bond in the A-ring, followed by amidation with 2,5-bis(trifluoromethyl)aniline.
General Synthetic Pathway
The formation of this compound is primarily attributed to the incomplete oxidation of the starting material, 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.[4] This unreacted saturated starting material is carried over to the subsequent steps and undergoes the same amidation reaction as the desired unsaturated intermediate, leading to the formation of this compound.[4]
During the process development of Dutasteride, impurity peaks are often observed in High-Performance Liquid Chromatography (HPLC) analysis, typically ranging from 0.05% to 0.1%.[1][2][3][5] Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has identified a peak at m/z 530 corresponding to the this compound impurity.[1][2][3][5]
Characterization and Identification
The this compound impurity has been synthesized, isolated, and characterized using various spectroscopic techniques to confirm its structure.
| Technique | Observation for this compound | Reference |
| LC-MS | Molecular ion peak at m/z 530. | [1][2][3] |
| ¹H NMR | Disappearance of the -HC=CH- signals in ring A at the 1,2-position compared to Dutasteride. | [1][3] |
| IR | Presence of two carbonyl groups. | [1] |
Table 1: Spectroscopic Data for this compound Impurity
Analytical Methods for Impurity Profiling
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective analytical technique for the separation, detection, and quantification of this compound and other related impurities in Dutasteride bulk drug and formulations.[6]
Experimental Protocol: RP-HPLC Method
A typical validated RP-HPLC method for the determination of Dutasteride and its impurities is outlined below. This method is capable of separating this compound from the main API and other related substances.
| Parameter | Condition |
| Column | Zorbax Cyano (250 mm x 4.6 mm, 5.0 µm) or equivalent C18 column. |
| Mobile Phase | Acetonitrile and 10mM Di-Potassium hydrogen orthophosphate buffer (pH 4.5 with H₃PO₄) in a 40:60 v/v ratio. |
| Flow Rate | 1.2 mL/min. |
| Column Temperature | 40°C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
Table 2: Typical RP-HPLC Method Parameters for Dutasteride Impurity Profiling [6]
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[6][7]
Regulatory Perspective and Control Strategy
Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in drug substances. The International Pharmacopoeia specifies that individual impurities should not exceed 0.1% and the total impurities should not be more than 0.7%. Therefore, a robust control strategy is essential.
Control Strategy Elements:
-
Process Optimization: Optimizing the oxidation step to ensure complete conversion of the starting material and minimize the carry-over of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.
-
In-process Controls (IPCs): Implementing IPCs to monitor the completion of the oxidation reaction before proceeding to the amidation step.
-
Purification: Developing effective purification methods for the final API to remove the this compound impurity to acceptable levels.
-
Validated Analytical Methods: Utilizing validated analytical methods for the routine monitoring of the impurity in raw materials, intermediates, and the final drug substance.
Conclusion
The this compound impurity is a critical process-related impurity in the synthesis of Dutasteride, arising from the incomplete oxidation of a key starting material. A thorough understanding of its formation mechanism, coupled with robust analytical methods and a comprehensive control strategy, is essential for the consistent production of high-quality Dutasteride that meets stringent regulatory standards. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively manage this impurity throughout the drug development lifecycle.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1945615A2 - Preparation of dutasteride - Google Patents [patents.google.com]
- 5. Impurity profile study of dutasteride: Ingenta Connect [ingentaconnect.com]
- 6. [PDF] Development and Validation of a RP- HPLC Method for Dutasteride and its Impurities in Bulk Drug | Semantic Scholar [semanticscholar.org]
- 7. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols: Dihydro Dutasteride Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro Dutasteride, chemically known as (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide, is a significant related substance and impurity of Dutasteride, a potent dual inhibitor of both type 1 and type 2 5-alpha-reductase enzymes.[1][2] Dutasteride is widely used in the treatment of benign prostatic hyperplasia (BPH) by preventing the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Given that this compound is an impurity identified during the process development of Dutasteride, its accurate detection and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product.[3][4]
These application notes provide essential information on available analytical reference materials and detailed protocols for the quantitative analysis of this compound using modern chromatographic techniques.
This compound Reference Materials
The availability of high-purity reference standards is fundamental for accurate analytical method development, validation, and routine quality control. This compound reference materials are available from several reputable suppliers, including those certified by major pharmacopeias.
Table 1: this compound Reference Material Specifications
| Parameter | Details | Source(s) |
| Product Name | This compound, Dihydrodutasteride, Dutasteride Dihydro Impurity | [5][6][7][8] |
| Pharmacopeial Grade | USP Reference Standard available | [9][10] |
| CAS Number | 164656-22-8 | [5][6][8][9][11][12] |
| Chemical Formula | C₂₇H₃₂F₆N₂O₂ | [8][9][10][11] |
| Molecular Weight | 530.55 g/mol | [9][11][12] |
| Purity | Typically >95% (HPLC) | [5] |
| Format | Neat solid (powder) | [5][9] |
| Recommended Storage | 2-8°C, Refrigerator | [9][12] |
| Key Suppliers | USP, Sigma-Aldrich, LGC Standards, SynZeal, Veeprho, Biosynth | [5][6][7][9][11] |
Biochemical Pathway Context
Dutasteride's mechanism of action is the inhibition of 5-alpha-reductase. This compound is the saturated form of Dutasteride, lacking the double bond at the C1-C2 position in the A-ring of the steroid nucleus.[3] Understanding this pathway is crucial for contextualizing the role of the parent drug and its related impurities.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common technique for the analysis of Dutasteride and its impurities, including this compound.[1][2][3]
General Analytical Workflow
The process for quantifying this compound follows a standard analytical workflow, from sample receipt to final data reporting. This ensures accuracy, precision, and reproducibility of results.
Recommended Protocol: Quantitative Analysis by RP-HPLC
This protocol is a composite method based on common practices for analyzing Dutasteride and its related substances.[1][2] Method validation is required before implementation.
Objective: To quantify this compound in a drug substance or formulation.
Materials & Reagents:
-
This compound Reference Standard
-
Dutasteride Bulk Drug Substance / Finished Product
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Dihydrogen Phosphate or Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a UV/PDA detector
-
Analytical Balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., XTerra, Kromasil, Symmetry), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5-6.5) in a ratio between 80:20 and 50:50 (v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | Ambient (~25°C) |
| Detection Wavelength | 240 - 280 nm (select for optimal response) |
| Injection Volume | 10 - 20 µL |
| Run Time | ~10-15 minutes (or until all components have eluted) |
Table 2: Summary of Reported RP-HPLC Conditions for Dutasteride Analysis
| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Reference |
| XTerra C18 (150 x 4.6 mm, 5 µm) | Methanol : Phosphate Buffer (pH 6.5) (75:25) | 1.0 | 246 | [1][2] |
| Symmetry C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 2.5) (80:20) | 0.8 | 274 | [1] |
| Agilent C18 (250 x 4.6 mm, 5 µm) | Methanol : Water (50:50) | 1.0 | 280 | [1] |
| Kromasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (65:35) | 1.0 | 225 | [1] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50).
-
Sonicate for 10-15 minutes to dissolve completely.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with the diluent and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 - 10 µg/mL) by performing serial dilutions from the stock solution using the diluent. These will be used to construct the calibration curve.
Protocol 2: Preparation of Sample Solutions (from Bulk Drug)
-
Sample Stock Solution (e.g., 1000 µg/mL of Dutasteride): Accurately weigh about 100 mg of the Dutasteride drug substance into a 100 mL volumetric flask.
-
Dissolve and make up to volume following steps 2-5 from Protocol 1. This high concentration is necessary for the detection of low-level impurities.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection into the HPLC system.
Protocol 3: Data Analysis and Quantification
-
System Suitability: Inject the working standard solution (e.g., 1 µg/mL) five or six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Calibration Curve: Inject each working standard solution in duplicate. Plot a graph of the average peak area versus concentration. Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Calculation: Determine the concentration of this compound in the sample using the equation from the linear regression of the calibration curve. Express the result as a percentage relative to the parent Dutasteride concentration.
Calculation Formula:
(Note: A more accurate calculation uses the specific concentration of the impurity found from its calibration curve against the nominal concentration of the main analyte in the sample preparation.)
Conclusion
The robust analysis of this compound is a critical component of quality control in the manufacturing of Dutasteride. The use of certified reference materials is essential for achieving accurate and reliable results. The RP-HPLC methods outlined provide a strong foundation for developing and validating in-house analytical procedures tailored to specific laboratory and product requirements. Researchers and drug development professionals should use these notes as a guide to establish rigorous quality control measures for Dutasteride and its related substances.
References
- 1. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 164656-22-8 | LGC Standards [lgcstandards.com]
- 6. Dutasteride Dihydro Impurity | 164656-22-8 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. Dutasteride Dihydro - Acanthus Research [acanthusresearch.com]
- 9. Dihydrodutasteride United States Pharmacopeia (USP) Reference Standard | 164656-22-8 [sigmaaldrich.com]
- 10. [Dihydrodutasteride (25 mg) (N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5alpha-androst-1-ene-17Beta-carboxamide)] - CAS [164656-22-8] [store.usp.org]
- 11. This compound | 164656-22-8 | PGA65622 | Biosynth [biosynth.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of Dihydrodutasteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodutasteride, the active metabolite of dutasteride, is a potent inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to dihydrotestosterone (DHT). Dutasteride itself is used in the treatment of benign prostatic hyperplasia.[1][2] The development of a robust and reliable analytical method for the quantification of dihydrodutasteride is crucial for pharmacokinetic studies, impurity profiling, and quality control of dutasteride drug substances and products. This document provides a comprehensive overview and a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of dihydrodutasteride.
The methods described are based on established stability-indicating HPLC methods for dutasteride, which have demonstrated the capability to separate the parent drug from its impurities and degradation products, including dihydrodutasteride.
Principle of the Method
Reversed-phase HPLC is the technique of choice for the analysis of dutasteride and its related compounds due to its ability to separate non-polar to moderately polar compounds. In this method, the stationary phase is non-polar (typically a C18 or C8 bonded silica), and the mobile phase is a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Dihydrodutasteride, being structurally similar to dutasteride, can be effectively separated and quantified using this technique. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Data Presentation: Summary of HPLC Methods for Dutasteride Analysis
The following table summarizes various RP-HPLC methods developed for the analysis of dutasteride, which can be adapted for the quantification of dihydrodutasteride.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Agilent Zorbax SB Phenyl (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5.0 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] | Symmetry C18 (4.6 x 250 mm, 5µm) | Inertsil ODS 3V C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Orthophosphoric acid (60:40 v/v) | Methanol: Phosphate buffer saline (PBS) (80:20, v/v), pH 6.8 | Methanol: Water (90:10 v/v)[2] | Acetonitrile: Phosphate Buffer (pH 3.0) (80:40 v/v)[3] | Acetonitrile: Methanol: 20 mM Ammonium Acetate buffer (pH 3.5) (30:30:40 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 248 nm | 230 nm[1] | 235 nm[2] | 280 nm[3] | 223 nm |
| Retention Time (Dutasteride) | < 5 minutes | 4.1 min | 5.24 min[2] | 2.2 min[3] | Not Specified |
| Linearity Range (Dutasteride) | 4-60 µg/mL | 1-15 µg/mL[1] | 1-12 µg/mL[2] | 20-150 µg/mL[3] | 24-56 µg/mL |
| Correlation Coefficient (R²) | 0.9994 | 0.999 | Not Specified | Not Specified | 0.998 |
| Recovery | 99.84–100.13% | 99.06-100.60% | Not Specified | Not Specified | 99.23% |
Experimental Protocol: A Recommended Stability-Indicating HPLC Method
This protocol details a stability-indicating RP-HPLC method that can be used for the quantification of dihydrodutasteride. This method is adapted from validated methods for dutasteride and is designed to provide good resolution between dutasteride, dihydrodutasteride, and other potential impurities.
Materials and Reagents
-
Dihydrodutasteride Reference Standard
-
Dutasteride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade, obtained from a water purification system)
-
0.45 µm Nylon or PVDF syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex C18 or equivalent).[2]
-
Mobile Phase: A filtered and degassed mixture of Methanol and Water (80:20 v/v).[4]
-
Column Temperature: Ambient or controlled at 30°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Accurately weigh about 10 mg of Dihydrodutasteride Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Accurately weigh about 10 mg of the dutasteride sample (which may contain dihydrodutasteride as an impurity) into a 100 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard stock solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).
Inject the standard solution (e.g., 10 µg/mL) six times. The system is suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are more than 2000, and the tailing factor is not more than 2.0.
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the dutasteride sample. This will ensure that dihydrodutasteride and other degradants are well-separated from the main dutasteride peak.
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
After degradation, prepare the samples as described in section 4.3.3 and analyze them. The peak purity of dihydrodutasteride should be checked using a PDA detector.
Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[1]
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Analyze the same standard solution on three different days. The %RSD over the three days should be ≤ 2.0%.
Perform recovery studies by spiking a known amount of dihydrodutasteride standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.[1]
Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Methanol:Water 78:22 and 82:18 v/v)
-
Column temperature (± 5°C) The system suitability parameters should remain within the acceptable limits for all variations.
Visualization of Experimental Workflow
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC Method Development and Validation.
This comprehensive guide provides a strong foundation for researchers and scientists to develop and validate a robust HPLC method for the analysis of dihydrodutasteride, ensuring accurate and reliable results for quality control and research purposes.
References
LC-MS/MS method for Dihydro Dutasteride quantification in plasma
High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Dutasteride and its Metabolite Dihydro Dutasteride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Dutasteride (DUT), a 5α-reductase inhibitor, and its active metabolite, 1,2-Dihydro Dutasteride (DHD), in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides the high selectivity and sensitivity required for pharmacokinetic studies. The method has been developed based on established protocols and demonstrates excellent performance characteristics suitable for regulated bioanalysis.[1]
Introduction
Dutasteride is a potent inhibitor of both type 1 and type 2 isoforms of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). It is primarily used in the treatment of benign prostatic hyperplasia (BPH). Dutasteride is extensively metabolized in the liver, with one of its major metabolites being 1,2-Dihydro Dutasteride.[1][2] Accurate quantification of both the parent drug and its key metabolites in plasma is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for bioequivalence studies.
This protocol describes a validated LC-MS/MS method for the simultaneous determination of Dutasteride and this compound in human plasma, offering the sensitivity and specificity required for clinical research.
Metabolic Pathway
Dutasteride undergoes metabolism primarily through the CYP3A4 and CYP3A5 isoenzymes. The formation of this compound involves the reduction of a double bond in the A-ring of the steroid nucleus.
Experimental Protocol
Materials and Reagents
-
Analytes: Dutasteride, 1,2-Dihydro Dutasteride
-
Internal Standard (IS): Dutasteride-d9 (or other stable isotope-labeled analog)
-
Reagents: HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), Formic Acid, Ammonium Formate, and reagent-grade water.
-
Plasma: Blank human plasma (K2-EDTA).
LC-MS/MS Instrumentation
-
HPLC System: Agilent 1260 Infinity LC or equivalent.
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent.
-
Analytical Column: Zorbax Eclipse C18, 4.6 x 50 mm, 5 µm or equivalent.
Experimental Workflow
The overall analytical workflow consists of sample preparation, LC separation, and MS/MS detection.
Detailed Protocols
3.4.1. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of Dutasteride, this compound, and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard mixtures for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the stock solutions in 50:50 (v/v) methanol:water.
-
Prepare CC and QC samples by spiking the appropriate working standard mixture into blank human plasma (typically 5% spike volume).
3.4.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., 10 ng/mL Dutasteride-d9) to all tubes except the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~550 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (85:15 Acetonitrile:5 mM Ammonium Formate).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 4.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 15% A : 85% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Dutasteride (DUT) | 529.5 | 461.5 | 200 | 25 |
| This compound (DHD) | 530.5 | 463.5 | 200 | 25 |
| Dutasteride-d9 (IS) | 538.5 | 469.5 | 200 | 25 |
Method Validation Summary
The method was validated based on regulatory guidelines. The following tables summarize the performance characteristics.
Table 4: Calibration Curve for this compound (DHD)
| Parameter | Result |
|---|---|
| Concentration Range | 0.08 - 1.20 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Nominal) | 96.5% - 104.2% |
| Precision (%CV) | < 7.5% |
Data is representative of typical method performance.[1]
Table 5: Inter-Day Accuracy and Precision for DHD
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.08 | 0.078 | 97.5 | 8.2 |
| Low QC | 0.24 | 0.245 | 102.1 | 6.5 |
| Mid QC | 0.60 | 0.589 | 98.2 | 4.1 |
| High QC | 0.90 | 0.921 | 102.3 | 5.3 |
LLOQ: Lower Limit of Quantification. Data is representative.
Table 6: Recovery and Matrix Effect
| Compound | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|
| Dutasteride (DUT) | 91.5 | 1.03 | 1.01 |
| This compound (DHD) | 89.8 | 1.05 | 1.03 |
Data is representative of typical method performance.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Dutasteride and its major metabolite, this compound, in human plasma. The method is sensitive, specific, and robust, utilizing a straightforward liquid-liquid extraction procedure and standard LC-MS/MS instrumentation. The presented workflow and performance characteristics demonstrate its suitability for supporting clinical and non-clinical pharmacokinetic studies, providing valuable data for drug development professionals.
References
Application Notes and Protocols for Dihydro-Dutasteride Cell-Based Assays
Introduction
Dutasteride is a potent synthetic 4-azasteroid compound that functions as a dual inhibitor of both type I and type II 5-alpha-reductase enzymes.[1][2] These enzymes are responsible for the conversion of testosterone into its more potent androgenic metabolite, dihydrotestosterone (DHT).[3][4][5] By inhibiting 5-alpha-reductase, dutasteride effectively reduces circulating and intra-prostatic levels of DHT, making it a valuable therapeutic agent in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][3][4][5] The reduced form of dutasteride, dihydro-dutasteride, is a major metabolite. Understanding the cellular effects of dutasteride and its metabolites is crucial for drug development and research into androgen-dependent pathologies.
This document provides detailed protocols for cell-based assays designed to characterize the inhibitory activity of dutasteride and its metabolites on the androgen signaling pathway. The primary assays focus on quantifying the inhibition of 5-alpha-reductase activity and the subsequent reduction in androgen receptor (AR) activation.
Signaling Pathway of Dutasteride Action
The mechanism of action of dutasteride involves the competitive and irreversible inhibition of 5-alpha-reductase.[1] This prevents the conversion of testosterone to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone. Upon binding to DHT, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to their transcription and subsequent physiological effects. By reducing DHT levels, dutasteride attenuates AR-mediated gene expression.
Experimental Protocols
Cell-Based 5-Alpha-Reductase Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the conversion of testosterone to DHT in a cellular context.
Materials:
-
Cell Line: PC-3 cells stably transfected with human 5-alpha-reductase type 2 (SRD5A2) or LNCaP cells which endogenously express SRD5A2.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Testosterone: Stock solution in ethanol.
-
Dutasteride/Dihydro-Dutasteride: Stock solutions in DMSO.
-
NADPH: Cofactor for 5-alpha-reductase.
-
Lysis Buffer: RIPA buffer or similar.
-
DHT ELISA Kit or LC-MS/MS: For quantification of DHT.
Procedure:
-
Cell Seeding: Seed PC-3-SRD5A2 or LNCaP cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 24 hours to minimize endogenous androgens.
-
Compound Treatment: Prepare serial dilutions of dutasteride or dihydro-dutasteride in a serum-free medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known 5-alpha-reductase inhibitor like finasteride).
-
Substrate Addition: Add testosterone to each well at a final concentration of 10 nM.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4 hours.
-
Cell Lysis: Aspirate the medium and wash the cells with PBS. Add lysis buffer to each well and incubate on ice for 30 minutes.
-
DHT Quantification: Collect the cell lysates and quantify the concentration of DHT using a commercial DHT ELISA kit or by LC-MS/MS analysis.[6][7]
-
Data Analysis: Calculate the percentage of DHT production relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the functional consequence of 5-alpha-reductase inhibition by quantifying the transcriptional activity of the androgen receptor.
Materials:
-
Cell Line: A cell line that expresses the androgen receptor and is stably transfected with an androgen-responsive reporter construct (e.g., ARE-luciferase). Examples include LNCaP cells or PC-3 cells co-transfected with AR and an ARE-reporter. Several commercial kits are available.[8][9][10]
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 with 10% charcoal-stripped FBS).
-
Testosterone: Stock solution in ethanol.
-
Dutasteride/Dihydro-Dutasteride: Stock solutions in DMSO.
-
Luciferase Assay Reagent: Commercially available kits.
-
Luminometer: For measuring luciferase activity.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of dutasteride or dihydro-dutasteride in a culture medium. Add the diluted compounds to the cells.
-
Androgen Stimulation: Add testosterone to the wells at a final concentration that elicits a submaximal response (e.g., 1 nM) to allow for the detection of inhibition.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[11]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage of AR activation relative to the testosterone-only control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cellular activity of dutasteride or its metabolites.
Data Presentation
The quantitative data generated from these assays should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Inhibition of DHT Production by Test Compounds
| Compound | Concentration (nM) | Mean DHT (pg/mL) | Std. Dev. | % Inhibition |
| Vehicle Control | 0 | 500.0 | 25.0 | 0 |
| Dihydro-Dutasteride | 0.1 | 450.0 | 22.5 | 10.0 |
| 1 | 300.0 | 15.0 | 40.0 | |
| 10 | 100.0 | 5.0 | 80.0 | |
| 100 | 25.0 | 1.3 | 95.0 | |
| Dutasteride | 0.1 | 425.0 | 21.3 | 15.0 |
| 1 | 250.0 | 12.5 | 50.0 | |
| 10 | 75.0 | 3.8 | 85.0 | |
| 100 | 15.0 | 0.8 | 97.0 |
Table 2: Inhibition of AR-Mediated Luciferase Activity
| Compound | Concentration (nM) | Mean RLU | Std. Dev. | % Inhibition |
| Vehicle Control | 0 | 1,000,000 | 50,000 | 0 |
| Dihydro-Dutasteride | 0.1 | 900,000 | 45,000 | 10.0 |
| 1 | 600,000 | 30,000 | 40.0 | |
| 10 | 200,000 | 10,000 | 80.0 | |
| 100 | 50,000 | 2,500 | 95.0 | |
| Dutasteride | 0.1 | 850,000 | 42,500 | 15.0 |
| 1 | 500,000 | 25,000 | 50.0 | |
| 10 | 150,000 | 7,500 | 85.0 | |
| 100 | 30,000 | 1,500 | 97.0 |
Table 3: Summary of IC50 Values
| Compound | 5-Alpha-Reductase Inhibition IC50 (nM) | AR Reporter Assay IC50 (nM) |
| Dihydro-Dutasteride | 1.5 | 2.0 |
| Dutasteride | 1.0 | 1.2 |
| Finasteride (Control) | 5.0 | 7.5 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
References
- 1. Dutasteride - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 5. Dutasteride (Avodart): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: In Vitro Permeability Assessment of Dihydro Dutasteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro Dutasteride, a metabolite of the 5-alpha-reductase inhibitor Dutasteride, is a compound of interest in pharmaceutical research. Understanding its permeability across biological membranes is crucial for predicting its absorption, distribution, and overall pharmacokinetic profile. This document provides detailed application notes and protocols for assessing the in vitro permeability of this compound using two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Given the highly lipophilic nature and poor aqueous solubility of this compound, these protocols have been adapted to address the challenges associated with testing such compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, Dutasteride, is presented in Table 1. These properties are critical for designing and interpreting in vitro permeability assays.
Table 1: Physicochemical Properties of this compound and Dutasteride
| Property | This compound | Dutasteride | Reference(s) |
| Molecular Formula | C₂₇H₃₂F₆N₂O₂ | C₂₇H₃₀F₆N₂O₂ | [1][2] |
| Molecular Weight ( g/mol ) | 530.55 | 528.5 | [1][3][4] |
| Calculated LogP (XLogP3-AA) | 6.4 | 5.4 | [1][3] |
| Aqueous Solubility | Insoluble in water | Insoluble in water | [5][6] |
| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol. | Soluble in ethanol (44 mg/mL), methanol (64 mg/mL), and DMF (~30 mg/mL). | [4][7][8] |
| Melting Point (°C) | >213 (decomposes) | 242-250 | [3][7] |
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability. It is a high-throughput method suitable for early-stage drug discovery.
Experimental Protocol for PAMPA
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
This compound
-
96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High, medium, and low permeability control compounds (e.g., propranolol, atenolol, ranitidine)
-
Lucifer yellow (for membrane integrity check)
-
96-well UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Preparation of Donor Solution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the artificial membrane. Due to the low aqueous solubility of this compound, ensure the compound remains in solution. Sonication may be required.
-
-
Preparation of the PAMPA Plate:
-
Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate.
-
Allow the solvent to evaporate completely, leaving a lipid layer on the filter.
-
-
Assay Procedure:
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Add 150 µL of the donor solution (containing this compound or control compounds) to each well of the donor plate.
-
Cover the plate assembly to minimize evaporation.
-
Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS is preferred for its sensitivity and specificity).
-
-
Membrane Integrity Test:
-
After removing the donor and acceptor solutions, the integrity of the artificial membrane can be assessed by adding a solution of Lucifer yellow to the donor wells and measuring its passage into the acceptor wells after a defined incubation period. High levels of Lucifer yellow in the acceptor compartment would indicate a compromised membrane.
-
Data Analysis and Presentation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[C_A] is the concentration of the compound in the acceptor well at time t
-
[C_eq] is the equilibrium concentration
Table 2: Example Data Presentation for PAMPA
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | Experimental Value | Interpreted Classification |
| Propranolol (High) | > 5.0 | High |
| Atenolol (Medium) | 1.0 - 5.0 | Medium |
| Ranitidine (Low) | < 1.0 | Low |
Visualization of PAMPA Workflow
Papp = (dQ/dt) / (A * C₀)
ER = Papp (B→A) / Papp (A→B)
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Conclusion
The PAMPA and Caco-2 assays are powerful in vitro tools for characterizing the permeability of this compound. Due to its high lipophilicity and low aqueous solubility, careful consideration of the experimental conditions, particularly the formulation of the dosing solution, is essential for obtaining reliable and meaningful data. The PAMPA assay provides a rapid assessment of passive permeability, while the Caco-2 assay offers a more comprehensive evaluation that includes the potential for active transport. Together, the data from these assays will provide valuable insights into the potential oral bioavailability and distribution of this compound.
References
- 1. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]
- 8. Dutasteride CAS#: 164656-23-9 [m.chemicalbook.com]
Application Notes and Protocols: Effects of Dutasteride on Prostate Cancer Cells in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride, a potent dual inhibitor of both type 1 and type 2 5α-reductase isoenzymes, plays a critical role in blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This mechanism has established dutasteride as a therapeutic agent for benign prostatic hyperplasia (BPH).[1][3] Beyond its application in BPH, dutasteride has garnered significant interest for its potential in prostate cancer therapy and prevention.[4][5] In vitro studies using prostate cancer cell lines have been instrumental in elucidating the cellular and molecular mechanisms underlying dutasteride's effects. These investigations have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and modulate androgen receptor (AR) signaling in various prostate cancer cell models.[6][7][8][9]
These application notes provide a comprehensive overview of the in vitro effects of dutasteride on prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of Dutasteride on Cell Viability and Proliferation in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Dutasteride Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |
| LNCaP | Androgen-sensitive (mutant AR) | 1 µM | 48 hours | Reduced cell viability and number | [8] |
| LNCaP | Androgen-sensitive (mutant AR) | 10 µM | 48 hours | ~50% reduction in cell viability and number | [8] |
| LNCaP | Androgen-sensitive (mutant AR) | 1 µM | 5 days | Inhibition of DHT-induced cell proliferation (IC50 ~1 µM) | [6][10] |
| LNCaP | Androgen-sensitive (mutant AR) | Various doses | 72 hours | Mean reduction in cell growth of 43% ± 7% | [8] |
| PC-3 | Androgen-independent | 10-50 µM | Not specified | Cell death | [6][10] |
| PC-3 | Androgen-independent | Various doses | 72 hours | Mean reduction in cell growth of 84% ± 3% | [8] |
| DU145 | Androgen-independent | Various doses | 72 hours | Mean reduction in cell growth of 90% ± 1% | [8] |
| LNCaP, DU145 | Androgen-sensitive, Androgen-independent | Not specified | Not specified | Reduces cell viability and proliferation in both cell lines | [9] |
Table 2: Induction of Apoptosis by Dutasteride in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Dutasteride Concentration | Treatment Duration | Apoptotic Effect | Reference |
| LNCaP | Androgen-sensitive (mutant AR) | 10-50 µM | Not specified | Enhanced cell death, possibly by apoptosis | [6][10] |
| PwR-1E | Androgen-sensitive | 0-10 µM | 24 hours | Dose-dependent increase in apoptosis | [7] |
| PNT-2 | Androgen-sensitive | 0-10 µM | 24 hours | Dose-dependent increase in apoptosis | [7] |
| LNCaP | Androgen-sensitive (mutant AR) | 0-10 µM | 24 hours | Dose-dependent increase in apoptosis | [7] |
| PC3(AR2) | Androgen receptor-expressing | 0-10 µM | 24 hours | Dose-dependent increase in apoptosis | [7] |
| PC-3 | Androgen-independent | 0-10 µM | 24 hours | No significant apoptosis | [7] |
Table 3: Effects of Dutasteride on Androgen Receptor (AR) Signaling
| Cell Line | AR Status | Dutasteride Concentration | Effect on AR Signaling | Reference |
| LNCaP | Mutant AR (T877A) | ~1.5 µM | IC50 for competing with AR binding | [6][10] |
| LNCaP | Mutant AR (T877A) | 1 µM | Inhibited DHT-induced PSA secretion | [6][10] |
| LNCaP | Mutant AR (T877A) | 10-50 µM | Loss of AR protein and decreased AR ligand-binding activity | [6][10] |
| LNCaP | Mutant AR (T877A) | Not specified | Upregulation of AR expression | [9] |
| LNCaP | Mutant AR (T877A) | Not specified | Downregulation of androgen-regulated genes (KLK3, KLK2, DHCR24) | [9] |
| LNCaP | Mutant AR (T877A) | Not specified | More potent than finasteride in interfering with DHT-stimulated AR signaling | [11][12] |
| LAPC4 | Wild-type AR | Not specified | Intermediate sensitivity to dutasteride's inhibition of AR signaling | [11][12] |
| VCaP | Wild-type AR | Not specified | Intermediate sensitivity to dutasteride's inhibition of AR signaling | [11][12] |
| 22Rv1 | Mutant AR (H874Y) | Not specified | Least sensitive to dutasteride's inhibition of AR signaling | [11][12] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: LNCaP (androgen-sensitive, mutant AR), PC-3 (androgen-independent), and DU145 (androgen-independent) prostate cancer cell lines are commonly used.
-
Culture Medium: Grow LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture PC-3 and DU145 cells in DMEM with the same supplements.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For experiments, seed cells at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
-
Steroid-Free Conditions: For experiments investigating androgen-dependent effects, culture cells in phenol red-free medium containing charcoal-stripped FBS (CSS) for at least 48 hours prior to treatment to deplete endogenous steroids.[6][10]
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
-
Seeding: Plate prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of dutasteride (e.g., 0.1 µM to 50 µM) or vehicle control (e.g., DMSO).[8] For androgen-dependent studies, use steroid-free medium and co-treat with testosterone or DHT where appropriate.[6][10]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with dutasteride as described in Protocol 2.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Protocol 4: Androgen Receptor (AR) Activity Assay (Luciferase Reporter Assay)
-
Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) with an androgen response element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with dutasteride in the presence or absence of DHT.[11][12]
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express AR activity as a fold change relative to the control.
Visualization of Pathways and Workflows
Caption: Dutasteride's mechanism of action in prostate cancer cells.
Caption: General experimental workflow for in vitro analysis.
References
- 1. droracle.ai [droracle.ai]
- 2. The effect of dutasteride on the detection of prostate cancer: A set of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dutasteride (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. [Dutasteride in the treatment of hormone refractory prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the dual 5 alpha-reductase inhibitor dutasteride on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ispub.com [ispub.com]
- 9. Effects of dutasteride on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line. (2004) | Catherine B. Lazier | 85 Citations [scispace.com]
- 11. The direct inhibitory effect of dutasteride or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Dihydro-Dutasteride in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride is a potent inhibitor of both type 1 and type 2 isoforms of 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This mechanism of action makes dutasteride a cornerstone in the treatment of benign prostatic hyperplasia (BPH) and a subject of interest in prostate cancer research.[1][3] Dihydro-dutasteride (DHD) is a significant metabolite of dutasteride.[4][5] Quantifying the concentration of DHD in tissue samples is crucial for understanding the drug's metabolism, tissue distribution, and pharmacodynamic effects at the site of action. This application note provides detailed protocols for the quantification of dihydro-dutasteride in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
Signaling Pathway of Dutasteride Action
Dutasteride exerts its effect by inhibiting 5-alpha reductase, thereby blocking the conversion of testosterone to dihydrotestosterone.[8] DHT is the primary androgen responsible for the growth and development of the prostate gland.[9][10] By reducing DHT levels, dutasteride can decrease prostate volume and improve symptoms of BPH.[9][11]
Caption: Mechanism of Dutasteride Action.
Experimental Protocols
The following protocols are generalized for the quantification of dihydro-dutasteride in tissue. Optimization may be required for specific tissue types.
1. Materials and Reagents
-
Dihydro-dutasteride (DHD) analytical standard
-
Dutasteride-d6 (or other suitable internal standard, ISTD)
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA) and Ammonium acetate (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether, MTBE)
-
Calibrated pipettes, microcentrifuge tubes, and vials
-
Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
2. Experimental Workflow
The overall workflow for quantifying DHD in tissue samples involves several key steps from sample preparation to data analysis.
Caption: Workflow for DHD Quantification.
3. Tissue Homogenization
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 500 µL).
-
Add the internal standard (ISTD) to each sample to account for extraction variability.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for the extraction step.
4. Sample Extraction (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the tissue homogenate supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the DHD and ISTD with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
5. LC-MS/MS Analysis
The following are example LC-MS/MS conditions and should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dihydro-dutasteride: To be determined empirically (e.g., based on the protonated molecule [M+H]+ and its most stable fragment ions) ISTD (Dutasteride-d6): To be determined empirically |
| Collision Energy | Optimize for each transition |
| Source Temperature | 500°C |
6. Standard Curve Preparation and Quantification
-
Prepare a stock solution of DHD in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known amounts of DHD into a blank tissue homogenate matrix.
-
Process the calibration standards alongside the unknown samples using the same extraction and analysis protocol.
-
Construct a calibration curve by plotting the peak area ratio (DHD/ISTD) against the concentration of DHD.
-
Determine the concentration of DHD in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following table summarizes hypothetical quantitative data for dihydro-dutasteride concentrations in various tissue types. Actual concentrations will vary depending on the animal model, dosage, and time of sample collection.
| Tissue Type | Species | Dutasteride Dose (mg/kg) | Time Point (hours) | DHD Concentration (ng/g tissue) |
| Prostate | Rat | 0.5 | 24 | 15.2 ± 3.1 |
| Liver | Rat | 0.5 | 24 | 8.7 ± 1.5 |
| Scalp | Mouse | 1.0 | 48 | 5.4 ± 0.9 |
| Adrenal Gland | Monkey | 0.1 | 72 | 2.1 ± 0.4 |
Conclusion
The accurate quantification of dihydro-dutasteride in tissue samples is essential for preclinical and clinical studies investigating the pharmacology of dutasteride. The LC-MS/MS method outlined in this application note provides a sensitive and specific approach for this purpose. Proper validation of the method in the specific tissue matrix of interest is critical to ensure reliable and reproducible results. This will enable researchers to gain a deeper understanding of the tissue-specific effects of dutasteride and its metabolites.
References
- 1. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the 5 alpha-reductase inhibitor dutasteride on gene expression in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dutasteride - Wikipedia [en.wikipedia.org]
- 5. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 9. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of dutasteride on the detection of prostate cancer: A set of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Dihydro Dutasteride from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase extraction (SPE) of dihydro dutasteride, a key metabolite of the 5α-reductase inhibitor dutasteride, from human urine. The methodologies detailed herein are designed for robust and reliable sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical step in pharmacokinetic, clinical, and anti-doping studies.
Introduction
Dutasteride is a therapeutic agent used in the management of benign prostatic hyperplasia and is metabolized in the body to several compounds, including 1,2-dihydro dutasteride.[1] Accurate measurement of its metabolites in urine is essential for understanding the drug's disposition and for monitoring compliance and potential misuse. Urinary analysis is complicated by the presence of conjugates, such as glucuronides, which require cleavage to their parent forms prior to extraction.[2][3] Furthermore, the complexity of the urine matrix necessitates an efficient sample preparation method to remove interfering substances.
This application note details a method based on enzymatic hydrolysis followed by solid-phase extraction using a mixed-mode strong cation exchange sorbent. This approach ensures the effective removal of matrix components and the concentration of the analyte of interest, leading to improved analytical sensitivity and accuracy. The protocol is adapted from established methods for dutasteride and its metabolites.[4]
Experimental Protocols
Sample Pretreatment: Enzymatic Hydrolysis
To analyze total this compound (conjugated and unconjugated), an enzymatic hydrolysis step is required to cleave the glucuronide moiety.
Materials:
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Internal standard (IS) solution (e.g., dutasteride-d9 or a structurally similar deuterated compound)
Procedure:
-
To 2.0 mL of urine sample in a suitable tube, add 1.0 mL of phosphate buffer (pH 6.8).
-
Spike the sample with an appropriate volume of the internal standard solution.
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the sample gently to mix.
-
Incubate the sample at 50-55°C for 3 hours.
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates. The supernatant is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode strong cation exchange cartridge (e.g., Waters OASIS® MCX) to isolate this compound from the hydrolyzed urine sample.[4][5]
Materials:
-
OASIS® MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
2% Formic acid in deionized water
-
5% Ammonium hydroxide in methanol
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in deionized water.
-
Sample Loading: Load the pretreated urine supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte of interest, this compound, with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Data Presentation
The following table summarizes the expected performance characteristics of the SPE method for dutasteride and its metabolites, based on published data.[4] Specific validation for this compound should be performed in the user's laboratory.
| Parameter | Dutasteride & Hydroxylated Metabolites | This compound (Expected) |
| Extraction Efficiency | > 75% | > 75% |
| Detection Capability | 0.1 - 0.4 ng/mL | 0.1 - 0.5 ng/mL |
| Recovery | Not explicitly stated | To be determined |
| Matrix Effects | Not explicitly stated | To be determined |
Visualizations
Signaling Pathway and Metabolite Formation
Caption: Metabolic pathway of Dutasteride.
Experimental Workflow for Sample Preparation
Caption: SPE workflow for this compound.
References
Application Notes: In Vitro 5-Alpha Reductase Inhibition Assay for Dutasteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-alpha reductase (5α-R) is a critical enzyme in androgen metabolism, responsible for converting testosterone into the more potent dihydrotestosterone (DHT).[1] Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenic alopecia.[1][2] Dutasteride is a potent pharmaceutical agent that functions by inhibiting 5-alpha reductase.[3][4] Unlike finasteride, which primarily targets the type 2 isoenzyme, dutasteride is a competitive and specific inhibitor of all three known 5-alpha reductase isoenzymes (type 1, 2, and 3), leading to a more profound and consistent suppression of DHT.[3][5][6] These application notes provide detailed protocols for conducting in vitro 5-alpha reductase inhibition assays to evaluate the potency of inhibitors like dutasteride. The methodologies described are essential for screening novel compounds and elucidating their mechanism of action in drug discovery and development.
5-Alpha Reductase Signaling Pathway
The diagram below illustrates the biochemical pathway catalyzed by 5-alpha reductase and the mechanism of inhibition by dutasteride. Testosterone is converted to DHT by 5-alpha reductase isoenzymes. Dutasteride acts as a competitive inhibitor, blocking the enzyme's active site and preventing this conversion, thereby reducing DHT levels.[3][7]
Quantitative Inhibitory Activity
Dutasteride demonstrates potent inhibition of 5-alpha reductase isoenzymes, with significantly lower half-maximal inhibitory concentration (IC50) values compared to finasteride, particularly for the type 1 isozyme.[5][8] This dual inhibition leads to a more substantial reduction in serum DHT levels, approximately 95% with dutasteride versus about 70% with finasteride.[5][8]
| Compound | 5α-R Type 1 (IC50) | 5α-R Type 2 (IC50) | 5α-R Type 3 (IC50) | References |
| Dutasteride | 7 nM | 6 nM | 0.33 nM | [5] |
| Finasteride | 360 nM | 69 nM | Similar to Type 2 | [5][6] |
Experimental Protocols
Two common methods for determining the in vitro inhibitory activity of compounds against 5-alpha reductase are presented below.
Protocol 1: Spectrophotometric Assay (High-Throughput Screening)
A. Materials and Reagents
-
Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5-alpha reductase.
-
Substrate: Testosterone.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Inhibitor: Dutasteride (or test compound).
-
Buffer: Tris-HCl buffer (e.g., 1 mM, pH 7.0).[9]
-
Equipment: 96-well UV-transparent microplate, microplate reader capable of reading absorbance at 340 nm, incubator (37°C).
B. Enzyme Preparation (from Rat Liver)
-
Obtain liver tissue from female rats.[9]
-
Homogenize the tissue in an appropriate buffer.
-
Prepare a microsomal suspension through differential centrifugation.
-
Determine the total protein content of the microsomal suspension using a standard method (e.g., BCA protein assay) and adjust the concentration to a working stock (e.g., 5.0 mg/mL).[9]
-
Store aliquots at -80°C until use.
C. Assay Procedure
-
Prepare serial dilutions of dutasteride (or test compound) in the assay buffer. A typical concentration range might be 0.1 nM to 100 nM.
-
In a 96-well plate, add the following to each well, adjusting the total volume to 200 µL with Tris-HCl buffer:[9]
-
Testosterone (final concentration, e.g., 5-20 µM).
-
Dutasteride or vehicle control.
-
Enzyme preparation (e.g., 20 µL).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration, e.g., 20-50 µM).
-
Immediately measure the absorbance at 340 nm (A_initial).
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[9]
-
Measure the final absorbance at 340 nm (A_final).
D. Data Analysis
-
Calculate the rate of NADPH consumption (ΔA/min) for each well: (A_initial - A_final) / incubation time.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: LC-MS/MS Based Assay (High Specificity and Sensitivity)
This method provides direct quantification of the product, DHT, from the enzymatic reaction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is highly sensitive and specific, making it the gold standard for detailed kinetic studies.[11]
A. Materials and Reagents
-
Enzyme Source: Cell lysates from human cell lines (e.g., LNCaP) or HEK293 cells overexpressing specific 5-alpha reductase isozymes.[11][12]
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Inhibitor: Dutasteride (or test compound).
-
Internal Standard: Isotopically labeled DHT (e.g., DHT-d3) for accurate quantification.
-
Reaction Buffer: Tris-HCl with necessary co-factors (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM EDTA).[12]
-
Quenching/Extraction Solvent: E.g., Ethyl acetate or diethyl ether.
-
Equipment: LC-MS/MS system, incubator, centrifuge.
B. Enzyme Preparation (from Cell Culture)
-
Culture cells (e.g., LNCaP) to ~80% confluency.[12]
-
Harvest the cells, wash with buffer, and collect the cell pellet by centrifugation.
-
Resuspend the pellet in ice-cold buffer and homogenize using sonication.[12]
-
The resulting cell lysate serves as the crude enzyme source. Determine protein concentration for normalization.
C. Assay Procedure
-
Set up reaction tubes containing the reaction buffer, enzyme lysate, and various concentrations of dutasteride or vehicle control.
-
Add testosterone to each tube to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold extraction solvent containing the internal standard (DHT-d3).
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
D. Data Analysis
-
Quantify the amount of DHT produced in each sample using the LC-MS/MS by comparing the peak area ratio of DHT to the internal standard against a standard curve.
-
Calculate the percent inhibition for each inhibitor concentration as described in Protocol 1.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
General Experimental Workflow
The following diagram outlines the logical flow for conducting a 5-alpha reductase inhibition assay, from initial preparation to final data analysis.
References
- 1. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 7. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydro Dutasteride Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Dihydro Dutasteride using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a poor signal or no peak for this compound. What are the potential causes and solutions?
A1: This is a common issue that can stem from several factors throughout the analytical workflow. Here's a systematic troubleshooting approach:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss.
-
Troubleshooting:
-
Review your extraction method. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used. For LLE, ensure the solvent system (e.g., diethyl ether/dichloromethane) and pH are optimal for this compound. For SPE, verify that the cartridge type and elution solvents are appropriate.
-
Check for analyte stability. Dutasteride and its metabolites can be susceptible to degradation. Ensure samples are stored properly (e.g., below -65°C) and consider the stability of the analyte in your matrix during the entire sample preparation process.[1]
-
Evaluate recovery. Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and comparing the response to a pure standard solution. Low recovery indicates a problem with your extraction procedure.
-
-
-
Chromatography: Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering compounds, or retention issues.
-
Troubleshooting:
-
Column Choice: A C18 column is commonly used for the separation of Dutasteride and its metabolites.[2][3]
-
Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with an additive like formic acid or ammonium formate to improve ionization.[2][3] Ensure the mobile phase is correctly prepared and fresh.
-
Gradient Optimization: If using a gradient, ensure it is optimized to separate this compound from other matrix components and isomers.
-
-
-
Mass Spectrometry: Incorrect MS settings will directly impact signal intensity.
-
Troubleshooting:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.[4] Ensure the source is clean and parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) are optimized for this compound.
-
MRM Transitions: Verify that you are using the correct precursor and product ion transitions for this compound. While specific transitions for this compound are less commonly published than for the parent drug, a starting point could be derived from the parent compound's fragmentation pattern. For Dutasteride, common transitions include m/z 529.3 → 461.2 and 529.5 → 461.5.[2][4] You will need to optimize these for this compound.
-
Collision Energy: Optimize the collision energy to achieve the most intense and stable fragment ion signal.
-
-
Q2: I am experiencing significant ion suppression. How can I identify and mitigate this?
A2: Ion suppression is a matrix effect where other compounds in the sample co-eluting with the analyte of interest reduce its ionization efficiency, leading to a decreased signal and inaccurate quantification.[5]
-
Identification:
-
Post-column Infusion: Infuse a constant flow of a this compound standard solution into the LC eluent after the analytical column. Inject an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of a pure solution of the analyte. A ratio of less than one indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce ion suppression is to remove the interfering matrix components.
-
Switch from a simple protein precipitation method to a more selective technique like LLE or SPE.
-
-
Optimize Chromatography:
-
Modify your LC gradient to separate this compound from the suppression zone.
-
Try a different column chemistry that may provide better separation from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for ion suppression, as it will be affected similarly to the analyte. If a SIL-IS for this compound is unavailable, a SIL-IS for Dutasteride (e.g., Dutasteride-d6 or Dutasteride-13C6) may be a suitable alternative, but its elution time must be very close to that of this compound.[2][3]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the this compound concentration remains above the lower limit of quantification (LLOQ).
-
Q3: My results are not reproducible. What should I check?
A3: Lack of reproducibility can be frustrating. A systematic check of your entire workflow is necessary.
-
Internal Standard (IS) Response:
-
Check IS Area: Is the internal standard area consistent across your analytical run? Significant variation could indicate problems with sample preparation, injection volume, or instrument stability.
-
-
Sample Preparation:
-
Consistency: Ensure that every step of your sample preparation is performed consistently for all samples, calibrators, and quality controls. Automated liquid handlers can improve precision.
-
-
LC System:
-
Pump Performance: Check for pressure fluctuations, which might indicate a leak or a problem with the pump seals.
-
Autosampler: Verify the injection volume accuracy and precision. Check for air bubbles in the syringe.
-
-
MS System:
-
Source Stability: A dirty ion source can lead to fluctuating signal intensity. Regular cleaning is crucial.
-
Detector Performance: The detector's response may degrade over time.
-
Experimental Protocols
Below are example methodologies for the quantification of Dutasteride and its metabolites, which can be adapted for this compound.
Table 1: Example LC-MS/MS Parameters for Dutasteride Analysis
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| LC Column | Agilent Zorbax Eclipse C18, 4.6x50mm, 5µm[2] | Gemini C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10mM Ammonium Acetate[2] | 5 mM Ammonium Formate, pH 4.0 |
| Mobile Phase B | Methanol[2] | Acetonitrile |
| Flow Rate | 0.85 mL/min[2] | Not Specified |
| Injection Volume | 20 µL[2] | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Dutasteride) | m/z 529.3 → 461.2[2] | Not Specified |
| Internal Standard | Dutasteride-d6[2] | Dutasteride-13C6 |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor signal in this compound quantification.
Ion Suppression Mitigation Strategy
Caption: A diagram outlining strategies to mitigate ion suppression in LC-MS/MS analysis.
References
- 1. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Optimizing Dihydro Dutasteride extraction from complex biological matrices
Welcome to the technical support center for the optimization of Dihydro Dutasteride extraction from complex biological matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent and effective methods for extracting this compound and its parent compound, Dutasteride, from biological matrices like plasma and serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] LLE is often favored for its simplicity, while SPE can provide cleaner extracts by effectively removing interfering matrix components.[1][2]
Q2: Why am I seeing low recovery of this compound in my extraction?
A2: Low recovery can stem from several factors including suboptimal pH during extraction, inappropriate solvent choice in LLE, or an incorrect sorbent and elution solvent in SPE.[3][4] Additionally, the high protein binding of Dutasteride (over 99%) means that inefficient protein precipitation can lead to significant loss of the analyte.[5][6]
Q3: What are matrix effects and how do they impact the analysis of this compound?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological sample (e.g., lipids, salts, proteins).[7][8] This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[7][9] Minimizing matrix effects is crucial for assay accuracy and sensitivity.[10]
Q4: Which analytical technique is most suitable for quantifying this compound after extraction?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of this compound in biological samples.[1][11][12] Using an internal standard, such as a stable isotope-labeled version of the analyte (e.g., dutasteride-13C6), is highly recommended to correct for extraction variability and matrix effects.[12]
Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS/MS analysis?
A5: For steroid analysis in a biological matrix, Atmospheric Pressure Chemical Ionization (APCI) is often selected due to reduced ion suppression compared to Electrospray Ionization (ESI).[13] ESI is more susceptible to interference from phospholipids and other competing compounds commonly found in plasma or serum extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
Problem: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Dutasteride is highly protein-bound (>99%).[5] Ensure efficient protein precipitation by using an adequate volume of a suitable solvent like acetonitrile (e.g., 3:1 or 4:1 ratio of solvent to sample).[4] Vortex thoroughly and allow sufficient incubation time on ice.[4] |
| Suboptimal pH for LLE | The pH of the aqueous phase dictates the charge state of the analyte. For efficient extraction into an organic solvent, the analyte should be in a neutral form. Adjust the sample pH accordingly before extraction.[4] For example, adding an aqueous sodium hydroxide solution can facilitate extraction.[1][11] |
| Inappropriate LLE Solvent | The choice of organic solvent is critical. A mixture of methyl tert-butyl ether (MTBE) and methylene chloride (70:30, v/v) or MTBE and n-hexane (80:20, v/v) has proven effective for Dutasteride extraction from plasma.[1][12] |
| Incorrect SPE Sorbent or Protocol | Ensure the SPE sorbent (e.g., C18) is appropriate for the analyte's properties.[1] The conditioning, equilibration, wash, and elution steps must be optimized. The wash step should be strong enough to remove interferences but not elute the analyte, and the elution solvent must be strong enough to fully recover the analyte.[3][14] |
| Formation of Emulsions (LLE) | Emulsions can trap the analyte and prevent clean phase separation. To avoid this, use gentle mixing instead of vigorous shaking. If an emulsion forms, adding salt (brine) or centrifuging the sample can help break it.[3] |
Problem: High Matrix Effects / Ion Suppression in LC-MS/MS
| Potential Cause | Recommended Solution |
| Co-elution of Interfering Compounds | Endogenous components like phospholipids can suppress the analyte signal.[7] Optimize the chromatographic method to achieve better separation between this compound and matrix components. Increasing the retention time can help separate the analyte from early-eluting interferences.[9] |
| Inefficient Sample Cleanup | The extraction method is not adequately removing matrix components. Consider switching from a simple protein precipitation or LLE to a more rigorous Solid-Phase Extraction (SPE) method, which provides a more thorough cleanup.[2] |
| Ionization Source | Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) for steroid analysis.[8] If available, try switching to an APCI source. |
| Use of an Inappropriate Internal Standard | A stable isotope-labeled internal standard (SIL-IS) is the best choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[12] If a SIL-IS is not available, use a structural analog that has similar extraction and chromatographic behavior. |
Diagrams of Experimental Workflows
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of Dutasteride in biological matrices.
Table 1: Comparison of Extraction Method Performance
| Method | Matrix | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| LLE (MTBE/CH₂Cl₂) | Rat Plasma | 84.7 - 107.8 | 12.10 | 5 - 400 | [1][15] |
| LLE (MTBE/n-hexane) | Human Plasma | ≥95 | 0.1 | 0.1 - 25 | [12] |
| SPE | Human Plasma | 99.7 - 109.8 | N/A | N/A | [1] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LLOQ: Lower Limit of Quantification; MTBE: Methyl tert-butyl ether; CH₂Cl₂: Methylene chloride.
Table 2: LC-MS/MS Parameters and Sensitivity
| Analyte | Matrix | Ionization | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
| Dutasteride | Human Serum | APCI | ≤3 (S/N) | 0.1 | [13] |
| This compound | Human Plasma | N/A | N/A | 0.08 | [16] |
| Dutasteride | Rat Plasma | MRM | 4.03 | 12.10 | [1][15] |
| Dutasteride | Human Plasma | MS/MS | N/A | 0.1 | [12] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; APCI: Atmospheric Pressure Chemical Ionization; MRM: Multiple Reaction Monitoring.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from validated methods for Dutasteride extraction.[1][12]
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., dutasteride-13C6)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) and n-hexane (80:20, v/v)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Spike the plasma with an appropriate volume of the IS working solution.
-
Add 100 µL of 1 M NaOH solution and vortex briefly.
-
Add 600 µL of the extraction solvent (MTBE:n-hexane, 80:20, v/v).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - General Method
This is a general protocol that should be optimized for your specific application.[14][17][18]
Materials:
-
SPE Cartridge (e.g., C18 reversed-phase)
-
SPE vacuum manifold
-
Plasma sample, pre-treated (e.g., diluted 1:1 with buffer)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or buffer)
-
Wash Solvent (e.g., 5-20% Methanol in water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of water or buffer through the cartridge to prepare it for the sample.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (1-2 drops per second).
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the analyte of interest by passing a small volume (e.g., 500 µL to 1 mL) of the elution solvent through the cartridge. Collect the eluate in a clean tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
References
- 1. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - A Method to Monitor Dutasteride in Rat Plasma Using Liquid-Liquid Extraction and Multiple Reaction Monitoring: Comparisons and Validation [oak.go.kr]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. A Method to Monitor Dutasteride in Rat Plasma Using Liquid-Liquid Extraction and Multiple Reaction Monitoring: Comparisons and Validation [accesson.kr]
- 16. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Dihydro Dutasteride Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Dihydro Dutasteride (DHD) and its parent compound, Dutasteride, degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Dutasteride most likely to degrade?
A1: Dutasteride is most susceptible to degradation under hydrolytic conditions, specifically in the presence of strong acids and bases.[1][2] Degradation is also observed under oxidative stress, though generally to a lesser extent than hydrolysis.[1][3] The drug demonstrates relative stability under photolytic (light) and thermal (heat) stress.[1]
Q2: What are the common degradation products of Dutasteride identified in forced degradation studies?
A2: Forced degradation studies have identified several key degradation products. Under acidic hydrolysis, a carboxylic acid derivative (m/z 546.2) and a dehydrogenation product (m/z 527.5) have been observed.[2][3][4] In alkaline conditions, a di-sodium adduct (m/z 573.3) has been identified.[2][3][4] Additionally, process-related impurities that may be observed include desmethyl dutasteride (m/z 508), this compound (m/z 530), and an isomer of dutasteride (m/z 528).[5][6]
Q3: What is a suitable starting point for developing a stability-indicating HPLC method for Dutasteride?
A3: A reversed-phase HPLC (RP-HPLC) method is the most common approach. A good starting point would be a C18 or a Phenyl analytical column.[7] Mobile phases typically consist of a mixture of an acidic buffer (e.g., phosphate or orthophosphoric acid) and an organic solvent like methanol or acetonitrile.[8][9] Detection is commonly performed using a UV detector at wavelengths around 210 nm, 230 nm, or 248 nm.[10][11]
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light.[9][12] The method must be able to separate the degradation product peaks from the main dutasteride peak and from each other.[12] Peak purity analysis using a photodiode array (PDA) detector is crucial to demonstrate that the analyte peak is not co-eluting with any degradants.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Dutasteride and its degradation products.
Issue 1: Poor Resolution Between Dutasteride and Degradation Product Peaks
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio in your mobile phase. Increasing the aqueous component can improve the retention and separation of polar degradants. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of your mobile phase. The ionization state of Dutasteride and its degradants can significantly impact retention and selectivity. |
| Suboptimal Column Chemistry | If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl or a cyano (CN) column, which may offer different selectivity for the analytes. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks. |
Issue 2: Peak Tailing for the Dutasteride Peak
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Ensure the pH of your mobile phase is low enough (typically pH 2.5-4) to suppress the ionization of residual silanol groups on the silica support. Adding a small amount of an amine modifier like triethylamine to the mobile phase can also help. |
| Column Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to poor peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. Ensure proper sample preparation to remove particulates. |
Issue 3: Low Sensitivity or Inability to Detect Low-Level Degradation Products
| Possible Cause | Troubleshooting Step |
| Inappropriate Detection Wavelength | Analyze the UV spectra of both Dutasteride and its expected degradation products to select a wavelength that provides a good response for all compounds of interest. A photodiode array (PDA) detector is highly recommended. |
| Insufficient Sample Concentration | If permissible, increase the concentration of the sample being injected. However, be mindful of potential column overload. |
| High Background Noise | Ensure the mobile phase components are of high purity (HPLC grade) and are properly degassed to minimize baseline noise. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Dutasteride.
-
Preparation of Stock Solution: Prepare a stock solution of Dutasteride in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl). The mixture can be heated (e.g., at 80°C) for a specified period. After the incubation, cool the solution and neutralize it with an appropriate base (e.g., 0.1 N NaOH).[8]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.1 N NaOH). The mixture can be heated (e.g., at 80°C) for a specified period. After the incubation, cool the solution and neutralize it with an appropriate acid (e.g., 0.1 N HCl).[8]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Store the solution at room temperature for a specified period.[1][3]
-
Thermal Degradation: Place a sample of the solid drug or a solution of the drug in an oven at an elevated temperature (e.g., 105°C) for a specified duration.[12]
-
Photolytic Degradation: Expose a sample of the solid drug or a solution of the drug to UV light (e.g., in a UV chamber) for a defined period.[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Representative Stability-Indicating RP-HPLC Method
The following table summarizes typical parameters for a stability-indicating RP-HPLC method for Dutasteride analysis.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Methanol:Water (e.g., 90:10 v/v)[7] or Acetonitrile:Phosphate Buffer[8] |
| Flow Rate | 1.0 mL/min[7][10] |
| Detection Wavelength | 230 nm[10] or 235 nm[7] or 242 nm[8] or 248 nm |
| Column Temperature | Ambient or 30°C[9][10] |
| Injection Volume | 10-20 µL |
Data Presentation
Summary of Dutasteride Forced Degradation Studies
| Stress Condition | Reagents/Conditions | Observed Degradation | Identified Degradants (m/z) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 3 hours | 16.82% | Carboxylic acid derivative (546.2), Dehydrogenation product (527.5) | [2][8] |
| Alkaline Hydrolysis | 5N NaOH | Degradation observed | Di-sodium adduct (573.3) | [1][2] |
| Oxidative Degradation | 30% H₂O₂ | Mild degradation | - | [1] |
| Thermal Degradation | 105°C, 48 hours | Stable | - | [1][12] |
| Photolytic Degradation | UV light, 72 hours | Stable | - | [1][12] |
Visualizations
Caption: Workflow for Forced Degradation Analysis of Dutasteride.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Dutasteride and Tamsulosin in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
Technical Support Center: Dihydro Dutasteride NMR Analysis
Welcome to the technical support center for the NMR analysis of Dihydro Dutasteride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during NMR experiments, with a specific focus on signal overlap.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter with signal overlap in the NMR spectra of this compound and related complex steroidal molecules.
Question 1: The aliphatic region (0.5-2.5 ppm) of the ¹H NMR spectrum of my this compound sample is crowded with overlapping signals, making it difficult to assign specific proton resonances. What should I do?
Answer:
Signal crowding in the aliphatic region is a common challenge in the NMR analysis of steroidal compounds like this compound due to the large number of methine (CH), methylene (CH₂), and methyl (CH₃) groups in similar chemical environments. To resolve these overlapping signals, a combination of 2D NMR experiments is highly recommended.
Recommended 2D NMR Experiments to Resolve Aliphatic Signal Overlap:
| Experiment | Purpose | Information Gained |
| COSY (Correlation Spectroscopy) | To identify proton-proton (¹H-¹H) spin coupling networks. | Reveals which protons are directly coupled to each other (typically through 2-3 bonds), helping to trace out the carbon skeleton. |
| HSQC (Heteronuclear Single Quantum Coherence) | To correlate each proton with its directly attached carbon. | Leverages the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals. Even if proton signals overlap, their corresponding carbon signals in the HSQC spectrum are often well-separated.[1] |
| TOCSY (Total Correlation Spectroscopy) | To identify all protons within a spin system. | Establishes correlations between all protons in a coupled network, not just immediate neighbors. This is particularly useful for identifying all protons of a specific ring or side chain. |
| NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) | To identify protons that are close in space (through-space interactions). | Provides information about the 3D structure and stereochemistry of the molecule by identifying protons that are in close proximity, regardless of whether they are directly bonded. |
Question 2: I am struggling to differentiate between the methyl signals in my ¹H NMR spectrum. How can I confidently assign them?
Answer:
Assigning the methyl signals in a complex steroid can be challenging. The following steps will aid in their unambiguous assignment:
-
HSQC: This is the first and most crucial step. The HSQC spectrum will show a correlation for each methyl proton signal to its corresponding methyl carbon. The distinct ¹³C chemical shifts of the different methyl groups will allow for their clear differentiation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is essential for confirming the placement of each methyl group. The methyl protons should show HMBC correlations to the quaternary and protonated carbons of their respective neighboring ring systems. This provides long-range connectivity information (2-3 bonds).
-
NOESY/ROESY: These experiments can provide final confirmation. For example, you would expect to see NOE correlations between a specific methyl group and its neighboring axial or equatorial protons on the steroid backbone.
Question 3: The aromatic proton signals from the bis(trifluoromethyl)phenyl group are overlapping. How can I resolve these?
Answer:
While the primary challenge with this compound is often the aliphatic region, overlap in the aromatic region can also occur.
-
COSY: This experiment will reveal the coupling relationships between the aromatic protons, helping to trace out the spin system of the phenyl ring.
-
HMBC: HMBC correlations from the aromatic protons to the carbons of the trifluoromethyl groups and the amide carbonyl can help to confirm their assignments.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.
Experimental Protocols
Below are detailed methodologies for the key NMR experiments recommended for troubleshooting signal overlap.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the sample into a 5 mm NMR tube to remove any particulate matter.
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 4-16 per increment.
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): 0-180 ppm (adjust as needed based on expected chemical shifts).
-
Number of Increments in F1 (TD1): 128-256
-
Number of Scans (NS): 8-32 per increment.
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): 0-220 ppm (to include carbonyl carbons).
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 16-64 per increment.
-
Long-range coupling delay (D6): Optimized for an average long-range J-coupling of 8 Hz.
-
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for NMR Signal Overlap
The following diagram illustrates a logical workflow for addressing signal overlap in the NMR analysis of this compound.
Caption: A logical workflow for resolving NMR signal overlap.
Dutasteride's Mechanism of Action: Signaling Pathway
Dutasteride is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). DHT is a more potent androgen than testosterone and plays a key role in various physiological processes.
Caption: The signaling pathway illustrating Dutasteride's mechanism.
References
Minimizing matrix effects in Dihydro Dutasteride bioanalysis
Welcome to the technical support center for the bioanalysis of Dihydro Dutasteride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing matrix effects in your experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the bioanalysis of this compound, focusing on the common challenge of matrix effects.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Question: My quantitative results for this compound are inconsistent across replicate samples, and the accuracy is poor. What could be the cause and how can I fix it?
Answer:
Poor reproducibility and accuracy are often primary indicators of significant matrix effects, particularly ion suppression or enhancement in LC-MS/MS analysis.[1][2] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, and salts. These components can interfere with the ionization of this compound, leading to unreliable results.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4]
-
Liquid-Liquid Extraction (LLE): This technique partitions this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[5][6]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[5][6][7] This can be more effective than LLE at removing phospholipids, a major source of matrix effects.[8]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may require further optimization of chromatographic conditions.[9][10]
-
-
Optimize Chromatography: If sample preparation alone is insufficient, chromatographic separation can be improved to resolve this compound from co-eluting matrix components.[4]
-
Refine Calibration Strategy:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correcting matrix effects. A SIL-IS of this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate ratiometric quantification.[12][13] Dutasteride-d6 has been successfully used as an internal standard for dutasteride analysis.[14]
-
Issue 2: Low Analyte Recovery
Question: I am experiencing low recovery of this compound after my sample preparation procedure. How can I improve this?
Answer:
Low recovery can be due to incomplete extraction or loss of the analyte during sample processing. The choice of extraction technique and solvent is critical.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Dutasteride and its metabolites are soluble in organic solvents like methanol, ethanol, and acetonitrile.[15] Ensure your chosen extraction solvent in LLE or the elution solvent in SPE is appropriate for this compound.
-
Compare Extraction Techniques: The efficiency of LLE and SPE can vary depending on the specific matrix and analyte properties. A systematic comparison may be necessary.
-
pH Adjustment: The charge state of this compound can influence its solubility and retention. Adjusting the pH of the sample or extraction solvents may improve recovery.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy of quantification.[1][2] Phospholipids are a common cause of matrix effects in bioanalysis.[8][9][10]
Q2: How can I assess the presence of matrix effects in my assay?
A2: A common method is the post-extraction spike experiment.[13] You compare the response of this compound in a neat solution to the response of the analyte spiked into a blank, extracted matrix sample. A significant difference in signal indicates the presence of matrix effects.[13] Another approach is to infuse a constant concentration of the analyte post-column while injecting a blank matrix extract; any deviation from the stable baseline signal reveals regions of ion suppression or enhancement.[3][16]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered highly effective for cleaning up complex biological samples and removing interfering components like phospholipids.[7][8][17] Liquid-Liquid Extraction (LLE) is also a widely used and effective method.[5][18][19] Protein precipitation is a simpler but often less clean method.[9][10]
Comparison of Sample Preparation Techniques:
| Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High selectivity, effective removal of interferences, potential for automation.[5][6][7] | Can be more time-consuming and costly than other methods.[17] |
| Liquid-Liquid Extraction (LLE) | Relatively simple, cost-effective.[5] | Can be less selective than SPE, potential for emulsion formation.[5] |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences.[9][10] |
Q4: Is an internal standard always necessary for this compound bioanalysis?
A4: While not strictly mandatory in all cases, using an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification, especially when matrix effects are present. A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it behaves almost identically to the analyte during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects.[12][13]
Q5: What are some key parameters to consider for the LC-MS/MS method development for this compound?
A5: Key parameters include:
-
Column: A C18 column is commonly used for the separation of dutasteride and its metabolites.[14][18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typical.[14][15]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for dutasteride and its metabolites.[18]
-
Mass Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized for sensitive and specific detection.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is a generalized procedure based on common LLE methods.
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., this compound-d3 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is a generalized procedure based on common SPE methods.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Logical Relationship of Mitigation Strategies:
Caption: Strategies to mitigate matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 7. waters.com [waters.com]
- 8. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcsonline.com [ijpcsonline.com]
- 15. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines [mdpi.com]
- 19. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - A Method to Monitor Dutasteride in Rat Plasma Using Liquid-Liquid Extraction and Multiple Reaction Monitoring: Comparisons and Validation [oak.go.kr]
Technical Support Center: Dihydro Dutasteride Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Dihydro Dutasteride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when analyzing this compound by HPLC?
The most frequently encountered issues include poor peak resolution between this compound and Dutasteride, peak tailing, and peak fronting. These problems can compromise the accuracy and precision of quantification.
Q2: Why is achieving good peak resolution between this compound and Dutasteride challenging?
This compound is a closely related impurity to Dutasteride, differing by only a single bond in the A-ring of the steroid nucleus.[1][2][3] This structural similarity results in very similar physicochemical properties, making their separation by chromatography challenging.
Q3: What type of HPLC column is typically recommended for the analysis of this compound and Dutasteride?
Reverse-phase columns, particularly C18 and Cyano columns, are commonly used for the separation of Dutasteride and its impurities.[4][5][6] The choice between them depends on the specific mobile phase composition and the desired selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Poor resolution between this compound and the main Dutasteride peak is a primary challenge. The following steps can be taken to improve separation.
-
Optimize Mobile Phase Composition:
-
Organic Modifier Ratio: Adjust the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[7]
-
Solvent Type: If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for closely eluting compounds.
-
Buffer pH: The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their retention and peak shape.[7][8] Experiment with a pH range around the pKa of the analytes, if known. For Dutasteride and its related compounds, a slightly acidic pH is often employed.[5]
-
-
Adjust Flow Rate:
-
Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[8]
-
-
Modify Column Temperature:
-
Consider a Different Stationary Phase:
-
Baseline Condition: Start with a previously reported or in-house method, for example, Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Vary Organic Content: Prepare a series of mobile phases with varying acetonitrile content, for instance, 55:45, 50:50, and 45:55 (Acetonitrile:Water).
-
Inject Standard: Inject a standard mixture of this compound and Dutasteride with each mobile phase.
-
Evaluate Resolution: Calculate the resolution between the two peaks for each condition. A resolution value (Rs) of >1.5 is generally considered baseline separation.
-
Further Optimization: If necessary, explore different organic solvents (e.g., methanol) or buffer systems (e.g., phosphate buffer).[4][5]
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) between this compound and Dutasteride |
| 60:40 | 1.0 | 30 | 1.2 |
| 55:45 | 1.0 | 30 | 1.6 |
| 50:50 | 1.0 | 30 | 2.1 |
| 55:45 | 0.8 | 30 | 1.8 |
| 55:45 | 1.0 | 35 | 1.7 |
Note: These are example values to illustrate the trend.
Issue 2: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, can affect integration and accuracy.
-
Check for Column Contamination or Degradation:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the problem persists, the column may be degraded and require replacement.
-
-
Address Secondary Interactions:
-
Peak tailing for basic compounds can occur due to interactions with acidic silanol groups on the silica support.
-
Use a Low-Metal Content Column: Modern columns with highly pure silica and end-capping minimize these interactions.
-
Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.
-
Adjust pH: Operating at a lower pH can suppress the ionization of silanol groups.
-
-
Ensure Proper Sample Dissolution:
-
The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[10] Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
Issue 3: Peak Fronting
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common but can indicate specific problems.
-
Reduce Sample Concentration:
-
Check for Poor Sample Solubility:
-
If the analyte has low solubility in the mobile phase, it can lead to fronting.[13] Ensure the sample is fully dissolved and consider changing the injection solvent to one that is more compatible with the mobile phase.
-
-
Inspect for Column Voids or Channeling:
-
A sudden drop in pressure or the appearance of split or fronting peaks for all analytes can indicate a physical problem with the column, such as a void at the inlet.[12] In this case, the column may need to be replaced.
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Relationship between parameters and chromatographic resolution.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of a RP- HPLC Method for Dutasteride and its Impurities in Bulk Drug | Semantic Scholar [semanticscholar.org]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chemtech-us.com [chemtech-us.com]
Dihydro Dutasteride Reference Standard: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro Dutasteride (DHD) reference standards. Purity issues can significantly impact experimental outcomes, and this guide aims to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHD) and why is it an important reference standard?
A1: this compound (17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one) is a known impurity and a metabolite of Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia.[1][2] As a reference standard, DHD is crucial for the accurate identification and quantification of this specific impurity in Dutasteride active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality, safety, and efficacy.[3][4]
Q2: What are the common impurities found in Dutasteride reference standards?
A2: Besides this compound, other common process-related impurities and degradation products may include desmethyl dutasteride, various isomers of dutasteride (e.g., 17α-epimer), and compounds listed in pharmacopeias such as Dutasteride EP Impurity A, B, C, and others.[2][5] These impurities can arise during synthesis or through degradation from exposure to heat, light, or moisture.[5]
Q3: What are the typical purity levels of a this compound reference standard?
A3: Commercially available this compound reference standards are generally of high purity. However, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier for the specific lot number. The CoA will provide the certified purity value and details of any identified impurities. As an example, CoAs for Dutasteride often show purity levels exceeding 99.5%.[6][7]
Q4: How should this compound reference standards be stored?
A4: Proper storage is critical to maintaining the purity and stability of the reference standard. Generally, it is recommended to store this compound reference standards at 2-8°C for long-term storage.[4][7] For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) and used within a month to avoid degradation.[6] Always refer to the supplier's specific storage instructions on the CoA.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound reference standards, primarily focusing on High-Performance Liquid Chromatography (HPLC) analysis.
Problem 1: Unexpected peaks are observed in the chromatogram of the DHD reference standard.
-
Possible Cause 1: Contamination. The unexpected peaks could originate from contaminated glassware, solvents, or the HPLC system itself.
-
Solution: Ensure all glassware is meticulously cleaned. Use fresh, HPLC-grade solvents for mobile phase and sample preparation. Flush the HPLC system, including the injector and sample loop, with a strong solvent like isopropanol, followed by the mobile phase, to remove any residues.[8]
-
-
Possible Cause 2: Degradation of the reference standard. DHD, like Dutasteride, can degrade under certain conditions.
-
Possible Cause 3: Impurities in the mobile phase.
Problem 2: The peak for this compound is broad or shows tailing.
-
Possible Cause 1: Incompatible sample solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the DHD reference standard in the initial mobile phase. If a different solvent is necessary, use one that is weaker than the mobile phase and inject the smallest possible volume.[9]
-
-
Possible Cause 2: Column degradation or contamination. Accumulation of contaminants or loss of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is suspected to be contaminated, flush it with a strong solvent. If peak shape does not improve, the column may need to be replaced.[9]
-
-
Possible Cause 3: Secondary interactions with the stationary phase. Active sites on the silica backbone of the column can interact with the analyte, causing tailing.
-
Solution: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2-4). The use of a high-purity silica column can also minimize these interactions.
-
Problem 3: Retention time for the DHD peak is shifting.
-
Possible Cause 1: Changes in mobile phase composition. Inaccurate preparation or degradation of the mobile phase can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[9]
-
-
Possible Cause 2: Fluctuations in column temperature. Temperature variations can significantly impact retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[9]
-
-
Possible Cause 3: Inadequate column equilibration. If the column is not properly equilibrated with the mobile phase before injection, retention times can be inconsistent.
-
Solution: Ensure a sufficient equilibration time between runs, typically 10-20 column volumes.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of Dutasteride and its impurities.
Table 1: Acceptance Criteria for Dutasteride Impurities (USP) [10]
| Impurity Name | Acceptance Criteria (Not More Than) |
| Dihydrodutasteride | 0.15% |
| Dutasteride α-dimer | 0.3% |
| Dutasteride β-dimer | 0.5% |
Table 2: Example Purity Data from Certificates of Analysis for Dutasteride
| Source | Purity | Method |
| AbMole BioScience[6] | 99.63% | Not Specified |
| MedchemExpress[11] | 98.81% | LCMS |
| Supplier Example[7] | 99.94% | HPLC |
| Santa Cruz Biotechnology (Isotopically Labeled)[3] | 98.9% | HPLC |
Experimental Protocols
Key Experiment: HPLC Method for the Determination of this compound and Other Impurities
This protocol is a representative method compiled from various literature sources for the analysis of Dutasteride and its related substances, including this compound.[5][12][13]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 3 µm particle size).[5]
-
Mobile Phase: A gradient elution is often employed.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled at 40°C.[13]
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to achieve a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the Dutasteride API or drug product sample in the diluent to a suitable concentration for analysis.
3. System Suitability:
Before sample analysis, inject a system suitability solution (which may contain Dutasteride and known impurities) to verify the performance of the chromatographic system. Key parameters include:
-
Resolution: Ensure baseline separation between this compound and the main Dutasteride peak, as well as other impurities.
-
Tailing Factor: Typically should be ≤ 2.0 for all relevant peaks.
-
Relative Standard Deviation (RSD): For replicate injections, the RSD of the peak area should be ≤ 2.0%.
4. Analysis:
Inject the standard and sample solutions into the chromatograph. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound and other impurities using the peak areas and the concentration of the standard.
Visualizations
Caption: Workflow for HPLC analysis of DHD impurity.
Caption: Troubleshooting logic for HPLC anomalies.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Dutasteride USP Reference Standard CAS 164656-23-9 Sigma-Aldrich [sigmaaldrich.com]
- 5. ijrpc.com [ijrpc.com]
- 6. abmole.com [abmole.com]
- 7. kmpharma.in [kmpharma.in]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. uspnf.com [uspnf.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Development and Validation of a RP- HPLC Method for Dutasteride and its Impurities in Bulk Drug | Semantic Scholar [semanticscholar.org]
Technical Support Center: Dihydro Dutasteride and Cell Viability Assay Interference
Welcome to the technical support center for researchers encountering unexpected results when assessing cell viability in the presence of Dihydro Dutasteride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential assay interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when treating cells with this compound. What could be the cause?
A1: Inconsistent results with this compound can stem from its biological effects on cell proliferation and metabolism, or from direct interference with the assay chemistry.[1] this compound, a lipophilic aza-steroid, may directly interact with assay reagents, leading to inaccurate readings.[2][3][4] It is crucial to determine if the observed effect is a true biological response or an experimental artifact.
Q2: I observe a dose-dependent increase in signal in my MTT/MTS/XTT assay with this compound, even at concentrations where I expect cytotoxicity. Is this a false positive?
A2: This is a strong indication of a false positive. Compounds with reducing potential can directly convert tetrazolium salts (like MTT, MTS, XTT) to the colored formazan product in a cell-free environment.[5][6][7] This chemical reduction mimics the metabolic activity of viable cells, leading to an overestimation of cell viability.
Q3: Can the lipophilic nature of this compound affect my cell viability assay?
A3: Yes, lipophilic compounds can interfere with cell viability assays. They may interact with assay reagents, alter membrane-dependent processes, or even precipitate at high concentrations, scattering light and affecting absorbance readings.[8] For assays like MTT, the resulting formazan crystals are themselves lipophilic, and their formation can be influenced by the presence of other lipid-soluble molecules.
Q4: Are there specific cell viability assays that are known to be problematic with compounds like this compound?
A4: Assays that rely on the reduction of a chemical probe are most susceptible to interference. This includes tetrazolium-based assays (MTT, MTS, XTT) and resazurin-based assays (e.g., alamarBlue).[9][10] While these assays are widely used, their vulnerability to chemical interference necessitates careful validation when working with novel or potentially reactive compounds.
Q5: What are some recommended alternative assays to mitigate potential interference from this compound?
A5: It is advisable to use assays that measure different cellular parameters and have distinct mechanisms of action. Recommended alternatives include:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures membrane integrity by quantifying the release of a stable cytosolic enzyme from damaged cells.[11][12]
-
ATP-Based Luminescence Assays: Quantifies the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells.[13][14][15]
-
Crystal Violet Assay: Stains the total protein and DNA of adherent cells, providing a measure of the number of cells remaining after treatment.[16][17]
-
Sulforhodamine B (SRB) Assay: Quantifies total cellular protein content, which is proportional to the cell number.[13][18][19]
-
CyQUANT® Direct Cell Proliferation Assay: Uses a fluorescent dye that binds to cellular DNA, providing a direct measure of cell number.[12][20]
Troubleshooting Guide
If you suspect this compound is interfering with your cell viability assay, follow these troubleshooting steps:
Step 1: Perform a Cell-Free Control Experiment
Objective: To determine if this compound directly reacts with the assay reagents.
Workflow:
References
- 1. Dutasteride combined with androgen receptor antagonists inhibit glioblastoma U87 cell metabolism, proliferation, and invasion capacity: Androgen regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dutasteride | 164656-23-9 [chemicalbook.com]
- 4. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 12. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 20. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Dihydro Dutasteride vs. Dutasteride: A Comparative Analysis of 5-Alpha Reductase Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-alpha reductase inhibition potency of Dutasteride and its metabolite, Dihydro Dutasteride. The information presented is collated from scientific literature and is intended to support research and development in endocrinology and pharmacology.
Introduction
Dutasteride is a potent inhibitor of all three known isoforms of 5-alpha reductase (type 1, type 2, and type 3), the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This mechanism of action makes it a cornerstone in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Dutasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several metabolites. The primary metabolites include 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride. Understanding the 5-alpha reductase inhibitory activity of these metabolites is crucial for a comprehensive understanding of the overall pharmacological profile of Dutasteride.
Comparative Inhibition Potency
Data Summary of 5-Alpha Reductase Inhibition
| Compound | 5α-Reductase Type 1 (IC50) | 5α-Reductase Type 2 (IC50) | 5α-Reductase Type 3 (IC50) |
| Dutasteride | 7 nM | 6 nM | 0.33 nM |
| 1,2-Dihydrodutasteride | Less potent than Dutasteride | Less potent than Dutasteride | Data not available |
| 4'-Hydroxydutasteride | Less potent than Dutasteride | Less potent than Dutasteride | Data not available |
| 6β-Hydroxydutasteride | Pharmacological activity comparable to Dutasteride | Pharmacological activity comparable to Dutasteride | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data clearly demonstrates Dutasteride's high potency against all three isoforms of 5-alpha reductase. Notably, its inhibitory activity against the type 3 isoenzyme is particularly strong. Among its metabolites, 6β-hydroxydutasteride is reported to have pharmacological activity comparable to the parent compound, suggesting it may contribute to the overall therapeutic effect of Dutasteride. In contrast, 1,2-dihydrodutasteride and 4'-hydroxydutasteride are considered to be less potent inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Comparative Analysis of Dihydrodutasteride and Other Dutasteride Metabolites: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of 1,2-dihydrodutasteride and other primary metabolites of dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes 1 and 2. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological and pharmacokinetic properties of these compounds, supported by experimental data and detailed methodologies.
Introduction
Dutasteride is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its therapeutic effects are mediated by the inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Dutasteride undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in the formation of several metabolites. The three major metabolites are 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride.[1] Understanding the pharmacological activity and pharmacokinetic profile of these metabolites is crucial for a complete understanding of dutasteride's overall clinical efficacy and safety profile.
Comparative Pharmacological Activity
While all three major metabolites of dutasteride are pharmacologically active, their potency as 5α-reductase inhibitors varies. Limited publicly available data directly compares the half-maximal inhibitory concentrations (IC50) of all three metabolites against both 5α-reductase isoenzymes. However, existing literature indicates that 6β-hydroxydutasteride exhibits a 5α-reductase inhibitory potency comparable to that of the parent drug, dutasteride. In contrast, 4'-hydroxydutasteride and 1,2-dihydrodutasteride are considered to be less potent inhibitors.
Table 1: Comparative 5α-Reductase Inhibitory Activity
| Compound | Target Isoenzyme | IC50 (nM) | Potency Relative to Dutasteride |
| Dutasteride | 5α-Reductase Type 1 | ~7 | - |
| 5α-Reductase Type 2 | ~6 | - | |
| 4'-Hydroxydutasteride | 5α-Reductase Type 1 & 2 | Data not available | Less potent |
| 6β-Hydroxydutasteride | 5α-Reductase Type 1 & 2 | Data not available | Comparable |
| 1,2-Dihydrodutasteride | 5α-Reductase Type 1 & 2 | Data not available | Less potent |
Comparative Pharmacokinetics
Following oral administration, dutasteride is extensively metabolized. Studies have shown that the plasma concentrations of 4'-hydroxydutasteride and 1,2-dihydrodutasteride are generally higher than that of 6β-hydroxydutasteride.[1] A summary of the pharmacokinetic parameters for dutasteride is provided below. Detailed pharmacokinetic data for the individual metabolites is limited.
Table 2: Pharmacokinetic Properties of Dutasteride
| Parameter | Value |
| Bioavailability | ~60% |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |
| Protein Binding | >99% |
| Volume of Distribution | 300-500 L |
| Metabolism | Hepatic (primarily CYP3A4) |
| Elimination Half-life | ~3-5 weeks |
| Excretion | Primarily in feces as metabolites |
Signaling Pathway and Metabolism
Dutasteride and its active metabolites exert their effect by inhibiting the 5α-reductase enzymes, thereby blocking the conversion of testosterone to DHT. This reduction in DHT levels is the primary mechanism responsible for the therapeutic effects observed in BPH and androgenetic alopecia. The metabolic pathway of dutasteride primarily involves hydroxylation reactions mediated by CYP3A4.
Caption: Dutasteride's mechanism of action and metabolic pathway.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of test compounds on 5α-reductase isoenzymes using human recombinant enzymes.
Materials:
-
Human recombinant 5α-reductase type 1 and type 2 enzymes (e.g., from insect cells)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compounds (Dutasteride and its metabolites)
-
Assay buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5)
-
Stopping solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Dutasteride).
-
In a microplate, add the assay buffer, human recombinant 5α-reductase enzyme (either type 1 or type 2), and the test compound solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of DHT produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a method to study the metabolism of dutasteride and identify its metabolites using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Dutasteride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of dutasteride in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the dutasteride stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent drug and its metabolites.
Quantification of Dutasteride and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of dutasteride and its major metabolites in human plasma.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This comparative guide provides an overview of the current understanding of dihydrodutasteride and other major dutasteride metabolites. While it is established that these metabolites are pharmacologically active, with 6β-hydroxydutasteride showing potency comparable to the parent compound, a clear quantitative comparison of their inhibitory effects on both 5α-reductase isoenzymes is an area that warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies, which will ultimately contribute to a more comprehensive understanding of dutasteride's pharmacology.
References
A Comparative Guide to LC-MS Method Validation for Dihydro Dutasteride Quantification
For researchers and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a detailed comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 1,2-Dihydro Dutasteride, a key active metabolite of Dutasteride, against alternative analytical techniques. Dutasteride is an inhibitor of 5α-reductase, an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone.[1]
Featured Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as a premier technique for bioanalytical studies due to its high sensitivity, specificity, and robustness.[2] A validated LC-MS/MS method allows for the simultaneous determination of Dutasteride and its major active metabolites, including 1,2-Dihydro Dutasteride, 4'-hydroxydutasteride, and 6β-hydroxydutasteride, in biological matrices like human plasma.[3][4]
This protocol is a synthesis of methodologies reported for the quantification of Dutasteride and its metabolites.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of human plasma, add 50 µL of an internal standard (IS), such as Dutasteride-d6.[1]
-
Add 0.5 mL of 2% formic acid in water and vortex the mixture.[1]
-
Condition a solid-phase extraction cartridge (e.g., Oasis MCX) with 1.0 mL of methanol, followed by 1.0 mL of water, and then 1.0 mL of 2% formic acid.[1]
-
Load the plasma mixture onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte and internal standard with 1 mL of 1% ammonia in methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[1]
-
Reconstitute the residue in 250 µL of the mobile phase for injection into the LC-MS/MS system.[1]
2. Liquid Chromatography (LC) Conditions
-
Column: Agilent Zorbax Eclipse C18 (4.6 x 50mm, 5µm) or equivalent.[1]
-
Mobile Phase: A mixture of 10mM ammonium acetate and methanol (e.g., 15:85 v/v).[1]
-
Flow Rate: 0.85 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled (e.g., 20°C).[5][6]
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
Comparison with Alternative Methods
While LC-MS/MS is highly effective, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) have also been used for the analysis of Dutasteride.[7] A comparison of key validation parameters highlights the advantages of the LC-MS/MS approach for bioanalysis.
Table 1: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS (for Dutasteride & Metabolites) | HPLC-UV (for Dutasteride) |
| Matrix | Human Plasma | Pharmaceutical Dosage Forms |
| Lower Limit of Quantification (LLOQ) | 0.08 - 0.100 ng/mL[1][3] | 1 - 10 µg/mL (1000 - 10,000 ng/mL)[7] |
| Linearity Range | 0.08 - 1.2 ng/mL (for this compound)[3] | 1 - 50 µg/mL[7] |
| Specificity | High (based on mass-to-charge ratio)[8] | Lower (based on UV absorbance)[7] |
| Recovery | ~62%[1] | ~99%[7] |
| Precision (%RSD) | Typically < 15% | Typically < 2%[9] |
| Primary Application | Bioanalysis (Pharmacokinetics) | Quality Control, Formulation Assay |
Note: Data for HPLC-UV is primarily for the parent drug, Dutasteride, in pharmaceutical forms, as extensive bioanalytical data for its metabolites using this method is less common.
The significantly lower LLOQ of the LC-MS/MS method demonstrates its superior sensitivity, which is essential for detecting the low concentrations of metabolites typically found in plasma samples following drug administration.[1][3] HPLC-UV methods, while robust and cost-effective for analyzing bulk drug and pharmaceutical formulations, generally lack the sensitivity required for bioanalytical metabolite studies.[7]
Key Validation Parameters Explained
Method validation ensures that an analytical procedure is suitable for its intended purpose.[2] Key parameters according to regulatory guidelines (e.g., FDA, EMA) include:[10]
Table 2: Essential Validation Parameters for Bioanalytical Methods
| Parameter | Description | Typical Acceptance Criteria (LC-MS/MS) |
| Accuracy | Closeness of the measured value to the true value.[8] | Mean value should be within ±15% of the nominal value. |
| Precision | Degree of agreement among multiple measurements of the same sample.[8] | Relative Standard Deviation (RSD) should not exceed 15%. |
| Specificity / Selectivity | Ability to measure the analyte in the presence of other components.[8] | No significant interference at the analyte's retention time. |
| Linearity | Proportionality of the method's response to the analyte concentration.[8] | Correlation coefficient (r²) ≥ 0.99.[11] |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[8] | Analyte response should be at least 5 times the blank response. |
| Recovery | The efficiency of the extraction process from the biological matrix.[8] | Should be consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on analyte ionization.[8] | Assessed to ensure it does not compromise accuracy and precision. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions.[8] | Analyte concentration should remain within ±15% of the initial value. |
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. resolian.com [resolian.com]
- 9. RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS determination of dutasteride and its major metabolites in human plasma [ouci.dntb.gov.ua]
- 11. resolvemass.ca [resolvemass.ca]
Unmasking a Hidden Variable: The Cross-Reactivity of Dihydrodutasteride in Dutasteride Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of dutasteride is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While immunoassays offer a high-throughput and cost-effective solution for drug quantification, their susceptibility to cross-reactivity from metabolites can introduce significant analytical bias. This guide provides a comprehensive comparison of analytical methods, focusing on the potential cross-reactivity of 1,2-dihydrodutasteride, a major metabolite of dutasteride, in dutasteride immunoassays. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the critical evaluation of assay performance.
The Mechanism of Action: A Refresher on 5α-Reductase Inhibition
Dutasteride exerts its therapeutic effect by inhibiting both type I and type II 5α-reductase enzymes. These enzymes are responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By blocking this conversion, dutasteride effectively reduces circulating and intraprostatic DHT levels, leading to a reduction in prostate volume and improvement in symptoms of benign prostatic hyperplasia (BPH). The formation of 1,2-dihydrodutasteride is a key metabolic pathway for dutasteride.[1][2]
Caption: Mechanism of 5α-Reductase Inhibition by Dutasteride.
The Analytical Challenge: Immunoassay Specificity vs. Chromatographic Separation
The gold standard for the quantitative analysis of small molecules like dutasteride and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, allowing for the precise measurement of the parent drug without interference from its metabolites.[3] However, the cost, complexity, and lower throughput of LC-MS/MS have led to the continued use of immunoassays in many laboratory settings.
Quantifying Cross-Reactivity: A Comparative Data Summary
While specific cross-reactivity data for dihydrodutasteride in commercially available dutasteride immunoassays is not extensively published, the following table illustrates how such data would be presented. The values are hypothetical and serve as a template for the evaluation of an immunoassay's performance. The percentage cross-reactivity is a critical parameter for assessing the potential for analytical error.
| Compound | Immunoassay Type | IC50 (ng/mL) * | % Cross-Reactivity ** | Reference Method |
| Dutasteride | Competitive ELISA | 1.0 | 100% | LC-MS/MS |
| 1,2-Dihydrodutasteride | Competitive ELISA | 25.0 | 4.0% | LC-MS/MS |
| 4'-Hydroxydutasteride | Competitive ELISA | 50.0 | 2.0% | LC-MS/MS |
| 6β-Hydroxydutasteride | Competitive ELISA | >100 | <1.0% | LC-MS/MS |
| Finasteride | Competitive ELISA | >1000 | <0.1% | LC-MS/MS |
IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. *% Cross-Reactivity is calculated as: (IC50 of Dutasteride / IC50 of Cross-Reactant) x 100.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
The following is a generalized protocol for assessing the cross-reactivity of dihydrodutasteride in a dutasteride immunoassay.
1. Materials and Reagents:
-
Dutasteride reference standard
-
1,2-Dihydrodutasteride reference standard[5][6][7][8][9][10][11]
-
Dutasteride immunoassay kit (e.g., competitive ELISA)
-
Drug-free human plasma or serum
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Precision pipettes and consumables
2. Preparation of Standard Curves:
-
Prepare a stock solution of dutasteride in an appropriate solvent (e.g., methanol or DMSO).
-
Generate a series of dutasteride standards by serial dilution in drug-free plasma or the assay buffer to create a standard curve (e.g., 0.1 to 100 ng/mL).
3. Preparation of Cross-Reactant Solutions:
-
Prepare a stock solution of 1,2-dihydrodutasteride.
-
Generate a series of 1,2-dihydrodutasteride solutions at concentrations expected to produce a response in the assay (e.g., 1 to 1000 ng/mL).
4. Immunoassay Procedure:
-
Follow the manufacturer's instructions for the dutasteride immunoassay kit.
-
In separate wells, run the dutasteride standard curve and the various concentrations of the 1,2-dihydrodutasteride solutions.
-
Ensure appropriate controls (zero standard, maximum binding) are included.
5. Data Analysis:
-
Measure the signal (e.g., absorbance) for each well using a microplate reader.
-
Generate a standard curve by plotting the signal versus the concentration of the dutasteride standards.
-
Determine the IC50 value for dutasteride from the standard curve.
-
For 1,2-dihydrodutasteride, determine the concentration that produces a 50% inhibition of the maximum signal (its IC50).
-
Calculate the percentage cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Dutasteride / IC50 of 1,2-Dihydrodutasteride) x 100.
Caption: Workflow for Assessing Immunoassay Cross-Reactivity.
Logical Framework for Interpreting Cross-Reactivity
The potential for cross-reactivity introduces a critical decision point in the selection of an analytical method for dutasteride quantification. The following diagram illustrates the logical relationship between the presence of metabolites, the choice of assay, and the potential impact on data integrity.
Caption: Impact of Metabolites on Analytical Method Choice.
Conclusion and Recommendations
The potential for cross-reactivity of dihydrodutasteride in dutasteride immunoassays represents a significant analytical variable that can impact the accuracy of concentration measurements. While immunoassays provide a practical solution for large-scale sample analysis, their specificity must be rigorously validated.
Key Recommendations:
-
Method Validation: Researchers should either obtain detailed cross-reactivity data from the immunoassay manufacturer or perform in-house validation studies as outlined in this guide.
-
Data Interpretation: When using immunoassays, the potential for overestimation of dutasteride concentrations due to metabolite cross-reactivity should be considered in the interpretation of results.
-
Reference Method: For pivotal studies requiring high accuracy and specificity, such as regulatory submissions or definitive pharmacokinetic analyses, LC-MS/MS remains the recommended analytical method.[3]
-
Orthogonal Analysis: In cases where immunoassay is the primary method, consider analyzing a subset of samples by LC-MS/MS to correlate the results and assess the degree of any observed bias.
By carefully considering the analytical methodology and its inherent limitations, researchers can ensure the generation of robust and reliable data in their studies of dutasteride.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assays for doping control of 5alpha-reductase inhibitors finasteride and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dutasteride Dihydro Impurity | 164656-22-8 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. [Dihydrodutasteride (25 mg) (N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5alpha-androst-1-ene-17Beta-carboxamide)] - CAS [164656-22-8] [store.usp.org]
- 9. 1,2-Dihydrodutasteride | C27H32F6N2O2 | CID 15871205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dihydro Dutasteride | CAS Number 164656-22-8 [klivon.com]
- 11. clearsynth.com [clearsynth.com]
Head-to-Head Comparison: Dihydro Dutasteride vs. Dutasteride in LNCaP Cells - A Data-Driven Guide
A direct head-to-head comparison of the biological effects of "Dihydro Dutasteride" and Dutasteride in LNCaP prostate cancer cells is not currently possible due to a lack of published scientific literature on a compound specifically named "this compound" or its individual metabolites acting on this cell line.
Extensive searches of scientific databases did not yield any studies evaluating the efficacy or mechanism of action of what may be presumed to be a metabolite of Dutasteride in LNCaP cells. The primary metabolites of Dutasteride are identified as 6'-hydroxydutasteride, 4'-hydroxydutasteride, and 1,2-dihydrodutasteride. Notably, none of these metabolites have been individually assessed in LNCaP cells in published research.
Consequently, this guide will focus on a comprehensive analysis of the well-documented effects of the parent compound, Dutasteride , in LNCaP cells, providing a robust dataset for researchers. Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms of 5-alpha-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Its effects on the androgen-sensitive LNCaP cell line have been a subject of significant research.
Dutasteride Performance in LNCaP Cells: A Quantitative Summary
The following table summarizes the key quantitative data on the effects of Dutasteride in LNCaP cells, as reported in various studies.
| Parameter | Dutasteride Concentration | Observed Effect | Reference |
| Inhibition of DHT-induced PSA Secretion | ~1 µM | IC50 | [3][4] |
| Inhibition of DHT-induced Cell Proliferation | ~1 µM | IC50 | [3][4] |
| Androgen Receptor (AR) Binding Competition | ~1.5 µM | IC50 | [3][4] |
| Induction of Cell Death (Apoptosis) | 10-50 µM | Enhanced cell death in steroid-free medium | [3][4] |
| Abrogation of Testosterone-stimulated Growth | 0.25 µM and 1.0 µM | Complete abrogation | [5] |
| Upregulation of PSMA Surface Expression | 0.25, 0.5, 1, and 5 µM | Significant upregulation after 7 days | [6] |
| Increase in Total PSMA Protein Expression | 5 µM | Significant increase after 7 and 14 days | [6] |
| Increased Uptake of 177Lu-PSMA-617 | 5 µM (7 days), 1 and 5 µM (14 days) | Significantly increased uptake | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
Cell Culture and Drug Treatment
LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells. They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For experiments investigating the effects of androgens and anti-androgens, cells are often switched to a steroid-free medium, which is typically phenol red-free RPMI-1640 supplemented with charcoal-stripped FBS, for a period of 24 to 48 hours prior to treatment.[7][8] Dutasteride is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the cell culture medium.[6]
Cell Proliferation and Viability Assays
Cell proliferation can be assessed using various methods. A common technique is direct cell counting using a hemocytometer with trypan blue exclusion to differentiate between viable and non-viable cells.[9] Another method is the sulforhodamine B (SRB) assay, which is a colorimetric assay that estimates cell number based on the measurement of cellular protein content.[9] For assessing the abrogation of testosterone-stimulated growth, cells are treated with varying concentrations of testosterone in the presence or absence of Dutasteride, and cell numbers are determined at specific time points.[5]
Prostate-Specific Antigen (PSA) Secretion Assay
The levels of PSA secreted into the cell culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. LNCaP cells are incubated with the test compounds (e.g., DHT with or without Dutasteride) for a specified period, after which the culture medium is collected for analysis.[3][4]
Androgen Receptor (AR) Binding Assay
Competitive binding assays are used to determine the affinity of Dutasteride for the androgen receptor. This is often done using whole-cell binding assays with a radiolabeled androgen, such as [3H]R1881. LNCaP cells are incubated with a fixed concentration of the radiolabeled androgen and increasing concentrations of the competitor (Dutasteride). The amount of bound radioactivity is then measured to determine the concentration of Dutasteride required to displace 50% of the radiolabeled ligand (IC50).[3][4]
Apoptosis Assays
The induction of apoptosis can be detected using several methods. Annexin V staining is a common technique where cells are stained with Annexin V conjugated to a fluorescent dye. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4] A cell death detection ELISA is another method that quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), which are generated during apoptotic DNA fragmentation.[3][4]
Gene and Protein Expression Analysis
The expression of specific genes and proteins can be analyzed using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. For qRT-PCR, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then used as a template for PCR with gene-specific primers. For Western blotting, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the protein of interest (e.g., AR, PSMA).[6][7]
Visualizing the Mechanisms of Action
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. Dutasteride - Wikipedia [en.wikipedia.org]
- 4. auajournals.org [auajournals.org]
- 5. Dutasteride prevents the growth response to testosterone in benign and androgen-sensitive malignant prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-dependent effects of dutasteride on prostate-specific membrane antigen (PSMA) expression and uptake of 177 Lu-PSMA-617 in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dihydrotestosterone (DHT) as a Biomarker for Dutasteride Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of dihydrotestosterone (DHT) as a primary biomarker for the clinical efficacy of dutasteride. Dutasteride, a potent 5-alpha-reductase (5-AR) inhibitor, is prescribed for the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). Its therapeutic effect is intrinsically linked to its ability to suppress the conversion of testosterone to the more potent androgen, DHT. This document compares dutasteride's performance with its main alternative, finasteride, and a placebo, supported by experimental data from various clinical trials.
Executive Summary
Dutasteride distinguishes itself from finasteride by inhibiting both type 1 and type 2 isoenzymes of 5-alpha-reductase, leading to a more profound and consistent suppression of serum DHT levels. Clinical evidence robustly supports a strong correlation between the dutasteride-induced reduction in DHT and favorable clinical outcomes in patients with BPH and AGA. This guide will delve into the quantitative data underpinning these findings, detail the experimental protocols for measuring the key biomarker (DHT) and the drug itself, and visually represent the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of Dutasteride, Finasteride, and Placebo
The following tables summarize the comparative efficacy of dutasteride based on DHT suppression and key clinical endpoints observed in various studies.
Table 1: Comparative Efficacy in Benign Prostatic Hyperplasia (BPH)
| Parameter | Dutasteride (0.5 mg/day) | Finasteride (5 mg/day) | Placebo | Citation |
| Serum DHT Reduction | >90% | ~70% | Minimal Change | [1][2][3] |
| Prostate Volume Reduction | ~25% at 2 years, up to 26% at 4 years | Similar to Dutasteride | Increase of ~12.4% at 2 years | [4][5] |
| Improvement in Max. Urinary Flow Rate (Qmax) | Significant improvement (e.g., mean increase of 2.2 ml/sec) | Significant improvement, but some studies suggest dutasteride may be superior | Minimal Change | [2][3][4] |
| Reduction in Risk of Acute Urinary Retention (AUR) | ~57% reduction at 2 years | ~50% reduction | Baseline | [5][6] |
| Reduction in Risk of BPH-related Surgery | ~48% reduction at 2 years | ~50% reduction | Baseline | [5][6] |
Table 2: Comparative Efficacy in Androgenetic Alopecia (AGA)
| Parameter | Dutasteride (0.5 mg/day) | Finasteride (1 mg/day) | Placebo | Citation |
| Serum DHT Reduction | >90% | ~70% | Minimal Change | [1][7] |
| Scalp DHT Reduction | ~51% | ~41% | Minimal Change | [8] |
| Increase in Hair Count | Significantly greater than finasteride and placebo | Significant increase over placebo | Minimal Change | [1][7][9] |
| Patient Self-Assessment of Hair Growth | More favorable than finasteride | Favorable compared to placebo | Minimal Change | [7] |
Experimental Protocols
The accurate quantification of DHT and dutasteride is crucial for validating the pharmacodynamic effects of the drug and correlating them with clinical outcomes. The gold-standard method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol 1: Quantification of Dihydrotestosterone (DHT) in Human Serum/Plasma by LC-MS/MS
This protocol provides a generalized procedure based on common methodologies described in the literature.
-
Sample Preparation:
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., DHT-d3) is added to the serum or plasma sample. This is crucial for accurate quantification as it accounts for variations during sample processing.
-
Protein Precipitation: A precipitating agent, such as a solution of zinc sulfate in methanol, is added to the sample to precipitate proteins. The sample is then centrifuged to separate the supernatant containing the analytes from the protein pellet.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The supernatant is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). The analytes partition into the organic layer, which is then separated and evaporated to dryness.
-
Solid-Phase Extraction (SPE): Alternatively, the supernatant is passed through a solid-phase extraction cartridge. The analytes are retained on the solid phase while interferences are washed away. The analytes are then eluted with a suitable solvent, which is subsequently evaporated.
-
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used.
-
Column: A reverse-phase column (e.g., C18) is typically employed to separate DHT from other endogenous compounds.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the analytes from the column.
-
-
Mass Spectrometric Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analytes are ionized, typically using Electrospray Ionization (ESI) in positive mode.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of DHT and its characteristic product ion, providing a high degree of specificity and sensitivity for quantification. The same is done for the internal standard.
-
Quantification: The concentration of DHT in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DHT.
-
Protocol 2: Quantification of Dutasteride in Human Plasma by LC-MS/MS
A similar LC-MS/MS methodology is employed for the quantification of dutasteride.
-
Sample Preparation:
-
Internal Standard Spiking: A stable isotope-labeled dutasteride (e.g., dutasteride-d6) is added to the plasma sample.
-
Extraction: As with DHT, either LLE (e.g., with methyl tert-butyl ether and n-hexane) or SPE is used to extract dutasteride from the plasma matrix.[10][11]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Mandatory Visualizations
Signaling Pathway of Dutasteride's Action
Caption: Mechanism of action of dutasteride in inhibiting the conversion of testosterone to DHT.
Experimental Workflow for DHT Measurement
Caption: A generalized workflow for the quantification of DHT in biological samples using LC-MS/MS.
Logical Relationship: Dutasteride Administration to Clinical Effect
Caption: The temporal relationship between dutasteride administration, DHT suppression, and clinical outcomes.
References
- 1. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of dutasteride and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - Li - Translational Andrology and Urology [tau.amegroups.org]
- 3. The efficacy and safety of dutasteride and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the use of dutasteride in the management of benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Dutasteride vs Finasteride: Which Works Best For Hair Growth? [drhair.co.uk]
- 8. californiahairsurgeon.com [californiahairsurgeon.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Method Development of Dutasteride in Human Plasma Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpcsonline.com [ijpcsonline.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Dihydro Dutasteride
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Dihydro Dutasteride, a known impurity and metabolite of the 5α-reductase inhibitor Dutasteride, requires precise quantification to ensure the quality and safety of the final drug product.[1][2][3] This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of this compound, offering a detailed comparison of their performance based on experimental data.
Data Presentation: HPLC vs. UPLC for this compound Analysis
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity. The following tables summarize the key performance parameters of typical HPLC and UPLC methods used for the analysis of Dutasteride and its related impurities, including this compound.
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | Shimadzu HPLC system with PDA detector[4] | Waters ACQUITY UPLC with PDA detector[5] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[4] | Waters ACQUITY UPLC C8 (100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Methanol:Water (90:10, v/v)[4] | Buffer:Acetonitrile (50:50, v/v) (Buffer: 1.0mM potassium dihydrogen orthophosphate, pH 5.0)[5] |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min[5] |
| Detection Wavelength | 235 nm[4] | 210 nm[5] |
| Retention Time of Dutasteride | ~5.24 min[4] | Not explicitly stated for this compound, but resolution between Dutasteride and impurities is >4.0[5] |
| Run Time | > 8 minutes[6] | Significantly shorter than HPLC |
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity Range | 1-15 µg/mL for Dutasteride[7] | 2.5-15 µg/mL for Dutasteride assay; 0.05-3 µg/mL for related impurities[5] |
| Correlation Coefficient (r²) | 0.999[7] | 0.999[5] |
| Accuracy (% Recovery) | 99.06-100.60%[7] | Mass balance close to 99.5%[5] |
| Precision (%RSD) | Intra-day: 0.08-1.08%; Inter-day: 0.034-1.08%[7] | Not explicitly stated, but method validated for precision[5] |
| LOD & LOQ | Validated as per ICH guidelines[7] | Validated as per ICH guidelines[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the typical experimental protocols for HPLC and UPLC analysis of this compound.
HPLC Method Protocol
A common approach for the analysis of Dutasteride and its impurities by HPLC involves the following steps:
-
Preparation of Mobile Phase: A mixture of methanol and water in a 90:10 volume/volume ratio is prepared. The mobile phase is then filtered through a 0.45 µm membrane filter and degassed by ultrasonication for 15 minutes.[4]
-
Standard Solution Preparation: A standard stock solution of Dutasteride is prepared by dissolving a known amount in methanol to achieve a concentration of 1 mg/mL. This stock solution is further diluted with the mobile phase to prepare working standard solutions within the linearity range (e.g., 1-12 µg/mL).[4]
-
Sample Preparation: For the analysis of bulk drug or formulations, a sample equivalent to a known amount of Dutasteride is dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution at a suitable concentration.[4]
-
Chromatographic Conditions: The analysis is performed on a C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) at ambient temperature.[4] The mobile phase is pumped at a flow rate of 1.0 mL/min, and the injection volume is typically 20 µL.[4] Detection is carried out using a PDA detector at a wavelength of 235 nm.[4]
UPLC Method Protocol
The UPLC method offers a significant reduction in analysis time and solvent consumption. A typical protocol is as follows:
-
Preparation of Mobile Phase: The mobile phase consists of a buffer and acetonitrile in a 50:50 volume/volume ratio. The buffer is a 1.0 mM potassium dihydrogen orthophosphate solution with the pH adjusted to 5.0 using dilute potassium hydroxide solution.[5]
-
Standard and Sample Preparation: Standard and sample solutions are prepared in a suitable diluent, typically the mobile phase, to fall within the validated concentration range.
-
Chromatographic Conditions: The separation is achieved on a sub-2 µm particle column (e.g., Waters ACQUITY UPLC C8, 100 x 2.1 mm, 1.7 µm).[5] The mobile phase is delivered at a flow rate of 0.4 mL/min.[5] A PDA detector set at 210 nm is used for detection.[5] The developed UPLC method demonstrates good resolution between Dutasteride and its potential impurities.[5]
Mandatory Visualizations
To further clarify the processes and mechanisms involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.
Caption: Mechanism of action of Dutasteride, the parent compound of this compound.[8][9]
References
- 1. Buy this compound | 164656-22-8 | > 95% [smolecule.com]
- 2. Dihydrodutasteride | 164656-22-8 [chemicalbook.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. japsonline.com [japsonline.com]
- 8. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 9. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dihydro-dutasteride: A Potential Negative Control for Androgen Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of androgen receptor (AR) research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. While potent androgens like dihydrotestosterone (DHT) serve as positive controls, and anti-androgens are used to study antagonism, the selection of a suitable negative control—a molecule structurally related to the active compound but devoid of significant biological activity—can be challenging. This guide explores the potential of Dihydro-dutasteride (DHD) as a negative control in AR studies, comparing its predicted properties with the well-characterized androgen DHT and its parent compound, Dutasteride.
The Rationale for a Dihydro-dutasteride Negative Control
Dutasteride is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT. While its primary mechanism of action is not direct AR antagonism, some studies suggest that Dutasteride itself can interact weakly with the AR. Dihydro-dutasteride is a metabolite of Dutasteride. Given that metabolic reduction can significantly alter the biological activity of steroid-like molecules, it is hypothesized that DHD would have a negligible affinity for the AR, making it an ideal negative control. Its structural similarity to Dutasteride would help to control for any potential off-target effects of the chemical scaffold not related to AR binding.
Comparative Analysis of Androgen Receptor Ligands
To understand the potential utility of Dihydro-dutasteride as a negative control, it is essential to compare its predicted androgen receptor (AR) binding affinity with that of the potent endogenous androgen, Dihydrotestosterone (DHT), and the parent compound, Dutasteride.
| Compound | Role in AR Studies | Androgen Receptor Binding Affinity (IC50/Ki) | Citation |
| Dihydrotestosterone (DHT) | Positive Control (High-Affinity Agonist) | Ki: 0.9 - 2 nM | [1] |
| IC50: 3.2 nM (hamster prostate AR) | [1] | ||
| Dutasteride | 5α-Reductase Inhibitor (Potential Weak AR Ligand) | IC50: ~1.5 µM (LNCaP cells) | [2][3] |
| Dihydro-dutasteride (DHD) | Proposed Negative Control | Data not available (Predicted to be negligible) |
Note: There are conflicting reports regarding Dutasteride's affinity for the AR. While some studies show weak binding and inhibitory effects at micromolar concentrations[2][3], another source states that Dutasteride does not bind to the human androgen receptor[4]. This discrepancy highlights the need for direct experimental validation. To date, there is no published data on the AR binding affinity of Dihydro-dutasteride. Its suitability as a negative control is currently theoretical and requires empirical validation.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like DHT, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.
Figure 1. Simplified diagram of the androgen receptor signaling pathway.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
To experimentally validate the use of Dihydro-dutasteride as a negative control, a competitive androgen receptor binding assay can be performed. This assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., ³H-DHT) from the AR.
Materials:
-
Androgen Receptor Source: Purified recombinant human AR or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).
-
Radiolabeled Ligand: ³H-labeled Dihydrotestosterone (³H-DHT).
-
Test Compounds: Dihydro-dutasteride, Dutasteride, and unlabeled DHT (for positive control).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Scintillation Cocktail and Counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds (Dihydro-dutasteride, Dutasteride) and the unlabeled DHT in the assay buffer.
-
Incubation: In each well of a 96-well plate, combine the androgen receptor preparation, a fixed concentration of ³H-DHT, and varying concentrations of the test compounds or unlabeled DHT. Include a control with only ³H-DHT and the receptor (total binding) and another with an excess of unlabeled DHT (non-specific binding).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates to separate the AR-bound ³H-DHT from the free ³H-DHT.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
Experimental Workflow
The following diagram illustrates the workflow for a competitive androgen receptor binding assay.
Figure 2. Workflow for a competitive androgen receptor binding assay.
Conclusion
The ideal negative control in androgen receptor studies should be structurally similar to the active compounds but lack significant binding affinity and biological activity at the receptor. While direct experimental data is currently unavailable for Dihydro-dutasteride, its predicted properties as a metabolite of Dutasteride make it a promising candidate for a negative control. The conflicting reports on the AR affinity of its parent compound, Dutasteride, underscore the necessity for empirical validation. The provided experimental protocol offers a clear path for researchers to determine the AR binding affinity of Dihydro-dutasteride and confirm its suitability as a negative control, thereby enhancing the rigor and reliability of future androgen receptor research.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dihydro Dutasteride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dihydro dutasteride, a potent synthetic 4-azasteroid, requires meticulous disposal procedures due to its pharmacological activity and potential reproductive hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory safety protocols and pharmaceutical waste regulations.
Chemical and Physical Properties of Dutasteride
As this compound is a close chemical relative of dutasteride, its physical and chemical properties are expected to be very similar. The following table summarizes key data for dutasteride, which should be considered representative for handling and disposal purposes.
| Property | Value |
| Chemical Name | (5α,17β)-N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17β-carboxamide[1] |
| Molecular Formula | C27H30F6N2O2[2][3] |
| Molecular Weight | 528.53 g/mol [2] |
| Appearance | White to pale yellow powder[3] |
| Melting Point | 242-250°C[2][3] |
| Solubility | Soluble in ethanol (44 mg/mL), methanol (64 mg/mL), and DMSO. Insoluble in water.[3][4] |
| Half-life | Approximately 4 to 5 weeks[1] |
Hazard Identification and Safety Precautions
Dutasteride is classified as a potent pharmacologically active material that may damage fertility or an unborn child[5]. Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles[5].
-
Avoid the generation of dust during handling and disposal procedures[6].
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[7][8].
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Due to its potential reproductive toxicity, this compound should be managed as a hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It must be segregated into a designated, properly labeled hazardous waste container.
Step 2: Containerization
-
Primary Container: Place the this compound waste in a securely sealed, leak-proof primary container.
-
Secondary Container: Place the primary container into a designated RCRA hazardous waste container, which is typically a black container for pharmaceutical waste. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
Step 3: Decontamination of Labware
-
Gross Decontamination: Remove as much of the this compound residue as possible from labware (e.g., beakers, spatulas) using a dry wipe. Dispose of the wipe as hazardous waste.
-
Washing: Wash the contaminated labware with a suitable solvent (e.g., ethanol or methanol) in which dutasteride is soluble. Collect the solvent rinse as hazardous waste. Subsequent washing with soap and water can then be performed.
Step 4: Final Disposal
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste container by a licensed hazardous waste management company.
-
Incineration: Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted facility to ensure complete destruction[8].
-
Do Not:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Dutasteride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. pharmasd.com [pharmasd.com]
- 6. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
